SDZ 205-557
描述
属性
IUPAC Name |
2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3/h8-9H,4-7,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNWMBDISAYHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160102 | |
| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137196-67-9 | |
| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137196679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Antagonistic Action of SDZ 205-557 at Serotonin 5-HT3 and 5-HT4 Receptors: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of SDZ 205-557, a potent antagonist of both 5-HT3 and 5-HT4 serotonin receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and experimental basis of this compound's activity.
Core Mechanism of Action
This compound, chemically identified as 2-methoxy-4-amino-5-chloro-benzoic acid 2-(diethylamino)ethyl ester, exerts its pharmacological effects through competitive antagonism at both 5-HT3 and 5-HT4 receptors.[1][2] This dual antagonism modulates a variety of physiological processes, including gastrointestinal motility, smooth muscle contraction, and neuronal signaling.[3] While exhibiting similar affinity for both receptor subtypes, its apparent selectivity can vary depending on the tissue and species due to differences in receptor characteristics.[1][2]
Antagonism of the 5-HT4 Receptor
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gαs subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Emerging evidence also points to a G-protein-independent signaling pathway for the 5-HT4 receptor, which involves the activation of Src tyrosine kinase and the downstream extracellular signal-regulated kinase (ERK) pathway.
This compound acts as a surmountable antagonist at the 5-HT4 receptor, competitively blocking the binding of serotonin and other 5-HT4 agonists.[1] This blockade prevents the conformational change in the receptor necessary for G-protein activation and downstream signaling. The functional consequence is the inhibition of 5-HT4-mediated physiological responses, such as smooth muscle relaxation in the rat esophagus and tachycardia.[1]
Antagonism of the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin to the 5-HT3 receptor directly opens the channel, allowing for the rapid influx of cations (primarily Na+ and K+) and leading to depolarization of the cell membrane. This mechanism is crucial for rapid synaptic transmission in the central and peripheral nervous systems.
This compound competitively binds to the 5-HT3 receptor, thereby preventing serotonin from opening the ion channel.[1] This antagonistic action blocks the rapid, excitatory signaling mediated by 5-HT3 receptors, which is implicated in processes such as nausea and vomiting.[3]
Quantitative Pharmacological Data
The affinity and functional antagonism of this compound have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data.
| Receptor | Assay Type | Tissue/Cell Line | Species | Parameter | Value | Reference |
| 5-HT4 | Functional Assay (Adenylyl Cyclase Stimulation) | Hippocampus | Guinea Pig | pA2 | 7.5 | [1][2] |
| 5-HT4 | Functional Assay (Relaxation) | Esophagus (carbachol-contracted) | Rat | pA2 | 7.3 | [1][2] |
| 5-HT4 | Functional Assay (Relaxation vs. (R)-zacopride) | Esophagus (carbachol-contracted) | Rat | pA2 | 6.4 | [1][2] |
| 5-HT4 | Functional Assay (Tachycardia) | Atria | Piglet | pA2 | 7.3 | [4] |
| 5-HT3 | Functional Assay | Ileum | Guinea Pig | pA2 | 6.2 | [1][2] |
| 5-HT3 | Radioligand Binding ([3H]-quipazine) | NG108-15 Cells | - | pKi | 6.9 | [1][2] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant.
| In Vivo Parameter | Model | Species | Parameter | Value | Reference |
| Half-life of inhibitory response (5-HT4-mediated tachycardia) | Anesthetized, vagotomized micropig | Micropig | t½ | 23 minutes | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the 5-HT4 receptor mediating tachycardia in piglet isolated right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptors, present in piglet atria and sensitive to this compound, are absent in papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
SDZ 205-557: A Technical Guide to a Selective 5-HT₄ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SDZ 205-557, a key pharmacological tool for studying the 5-hydroxytryptamine-4 (5-HT₄) receptor. This document details its binding affinity, functional antagonism, selectivity profile, and the experimental protocols used for its characterization.
Introduction
This compound, with the chemical name 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, is a potent and selective antagonist of the 5-HT₄ receptor.[1][2] It has been instrumental in elucidating the physiological and pathological roles of this receptor, which is implicated in gastrointestinal motility and cognitive functions.[3] Understanding the pharmacological profile of this compound is crucial for its effective use in preclinical research.
Pharmacological Profile
Binding Affinity and Functional Antagonism
This compound exhibits competitive antagonism at the 5-HT₄ receptor. Its potency has been determined in various in vitro functional assays, where it has been shown to inhibit the effects of 5-HT₄ receptor agonists. The affinity of this compound is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Preparation | Agonist | pA₂ Value | Schild Slope | Reference |
| Guinea-pig hippocampus | 5-carboxamidotryptamine | 7.5 | 0.81 | [1] |
| Rat carbachol-contracted oesophagus | 5-HT | 7.3 | Not Reported | [1] |
| Guinea-pig ileum (non-stimulated) | 5-HT | 7.4 | Not Reported | [2] |
| Guinea-pig ileum (non-stimulated) | 5-methoxytryptamine | 7.4 | Not Reported | [2] |
| Guinea-pig ileum (non-stimulated) | Renzapride | 7.6 (apparent) | Not Reported | [2] |
| Guinea-pig ileum (non-stimulated) | Zacopride | 6.8 | Not Reported | [2] |
Selectivity Profile
While this compound is a potent 5-HT₄ receptor antagonist, it also displays affinity for the 5-HT₃ receptor.[1] However, it is reported to be devoid of substantial affinity for 5-HT₁, 5-HT₂, α₁, α₂, and opiate (μ) receptors, with pKD values below 5.6 for these sites.[2]
| Receptor | Tissue/Cell Line | pA₂/Affinity Value | Reference |
| 5-HT₄ | Guinea-pig hippocampus | 7.5 | [1] |
| 5-HT₃ | Guinea-pig ileum | 6.2 | [1] |
| 5-HT₃ | NG108-15 cells ([³H]-quipazine binding) | 6.9 | [1] |
Signaling Pathways of the 5-HT₄ Receptor
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This in turn activates Protein Kinase A (PKA). Additionally, there is evidence for a G-protein-independent signaling pathway involving the activation of Src tyrosine kinase.[4] this compound, as an antagonist, blocks the initiation of these signaling cascades by preventing agonist binding.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of 5-HT₄ receptor antagonists like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound for the 5-HT₄ receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist)
-
Membrane Preparation: Homogenates from tissues or cells expressing 5-HT₄ receptors (e.g., guinea-pig striatum)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Non-specific binding control: A high concentration of an unlabeled 5-HT₄ ligand (e.g., unlabeled GR113808)
-
Test Compound: this compound at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, [³H]-GR113808 (at a concentration close to its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the unlabeled competitor.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the mixture through the pre-soaked glass fiber filters under vacuum.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing 5-HT₄ receptors.
Materials:
-
Cells: A cell line stably expressing the 5-HT₄ receptor (e.g., HEK293 cells)
-
5-HT₄ Agonist: e.g., Serotonin or a selective agonist
-
Test Compound: this compound at various concentrations
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add stimulation buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the 5-HT₄ agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubation: Incubate for a specific duration to allow for cAMP production (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate an inhibition curve and determine the IC₅₀. For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA₂ value.
Conclusion
This compound remains a valuable pharmacological tool for investigating the 5-HT₄ receptor. Its well-characterized antagonist properties at this receptor, despite some affinity for the 5-HT₃ receptor, allow for the targeted study of 5-HT₄-mediated physiological processes. The detailed experimental protocols provided in this guide offer a foundation for the consistent and accurate in vitro characterization of this compound and other novel 5-HT₄ receptor ligands. Careful consideration of its selectivity profile is recommended for the precise interpretation of experimental results.
References
Pharmacological Profile of SDZ 205-557: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557, with the chemical name 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate, is a potent and selective antagonist of serotonin (5-HT) receptors, specifically targeting the 5-HT3 and 5-HT4 subtypes.[1][2][3] Its pharmacological activity has been characterized across a range of in vitro and in vivo models, demonstrating its utility as a research tool for elucidating the physiological roles of these serotonin receptor subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional antagonism in various tissues, and the detailed methodologies employed in these characterizations.
Receptor Binding and Functional Antagonism
This compound exhibits notable affinity for both 5-HT3 and 5-HT4 receptors, acting as a competitive antagonist at these sites.[1] The compound has been shown to be largely devoid of significant affinity for other receptor types, including 5-HT1, 5-HT2, alpha-1, alpha-2, and mu-opiate receptors, with pKD values below 5.6 for these off-target sites.
Quantitative Analysis of Receptor Affinity and Antagonist Potency
The antagonist properties of this compound have been quantified in various experimental systems. The following tables summarize the key affinity (pKi) and potency (pA2) values reported in the literature. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Table 1: 5-HT4 Receptor Antagonist Potency of this compound
| Tissue/Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Hippocampus | 5-Carboxamidotryptamine | pA2 | 7.5 | [1] |
| Guinea Pig Ileum (non-stimulated) | 5-HT / 5-Methoxytryptamine | pA2 | 7.4 | |
| Guinea Pig Ileum (non-stimulated) | Renzapride | "apparent" pA2 | 7.6 | |
| Guinea Pig Ileum (non-stimulated) | Zacopride | pA2 | 6.8 | |
| Rat Oesophagus (carbachol-contracted) | 5-HT | pA2 | 7.3 | [1] |
| Rat Oesophagus (carbachol-contracted) | (R)-Zacopride | pA2 | 6.4 | [1] |
| Human Jejunal Mucosa | Endogenous 5-HT (stroking-induced) | Estimated pA2 | 7.8 |
Table 2: 5-HT3 Receptor Affinity of this compound
| Tissue/Preparation | Radioligand | Parameter | Value | Reference |
| NG108-15 Cells | [3H]-Quipazine | pKi | 6.9 | [1] |
| Guinea Pig Ileum | - | pA2 | 6.2 | [1] |
Signaling Pathways
The primary mechanism of action of this compound at 5-HT4 receptors involves the blockade of the canonical Gs-protein coupled signaling cascade. Activation of 5-HT4 receptors by an agonist typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). By competitively binding to the 5-HT4 receptor, this compound prevents this signaling cascade from being initiated by serotonin or other 5-HT4 agonists.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptors
This protocol is based on the methodology used for determining the affinity of compounds for the 5-HT3 receptor in NG108-15 neuroblastoma-glioma cells.
-
Cell Culture and Membrane Preparation:
-
NG108-15 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal calf serum and antibiotics.
-
Cells are harvested and a crude membrane fraction is prepared by centrifugation and resuspension in a Tris buffer (e.g., 20 mM Tris, pH 7.5) containing NaCl (e.g., 154 mM).
-
The cell suspension is then homogenized using a Polytron homogenizer.
-
-
Binding Assay:
-
The prepared membranes are incubated with the radioligand, [3H]-quipazine, at a final concentration of 2-4 nM.
-
The incubation is performed in the presence and absence of competing unlabeled ligands (including various concentrations of this compound) to determine displacement.
-
Non-specific binding is determined in the presence of a high concentration of a potent 5-HT3 antagonist (e.g., 10 µM MDL 72222).
-
The incubation is carried out at 37°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing to separate bound and free radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activation Assay in Guinea Pig Hippocampus
This functional assay measures the ability of this compound to antagonize 5-HT4 receptor-mediated stimulation of adenylyl cyclase.
-
Tissue Preparation:
-
Hippocampi are dissected from guinea pigs.
-
A membrane preparation is prepared by homogenization in a suitable buffer.
-
-
Adenylyl Cyclase Assay:
-
The hippocampal membranes are incubated in the presence of a 5-HT4 receptor agonist (e.g., 0.4 µM 5-carboxamidotryptamine) to stimulate adenylyl cyclase activity.
-
The assay is performed in the presence of varying concentrations of this compound to determine its antagonistic effect.
-
The reaction mixture typically contains ATP (the substrate for adenylyl cyclase), GTP (required for G-protein activation), and a phosphodiesterase inhibitor (to prevent the breakdown of cAMP).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of cAMP produced is quantified, often using a competitive protein binding assay or by measuring the conversion of radiolabeled ATP to radiolabeled cAMP.
-
-
Data Analysis:
-
Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of this compound.
-
The rightward shift of the agonist concentration-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis. A Schild slope close to 1 is indicative of competitive antagonism.
-
Isolated Guinea Pig Ileum Contractility Assay
This classic pharmacology preparation is used to assess the functional antagonism of this compound at both 5-HT3 and 5-HT4 receptors.
-
Tissue Preparation:
-
A segment of the guinea pig ileum is isolated and the longitudinal muscle with the myenteric plexus attached is prepared.
-
The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is placed under a resting tension and allowed to equilibrate.
-
-
Contraction Measurement:
-
For 5-HT4 receptor-mediated responses, the tissue is typically in a non-stimulated state, and the contractile response to a 5-HT4 agonist (e.g., 5-HT, 5-methoxytryptamine) is measured.
-
For 5-HT3 receptor-mediated responses, the contractile response to a 5-HT3 agonist is measured.
-
Cumulative concentration-response curves to the agonist are generated in the absence and presence of various concentrations of this compound.
-
Contractions are measured isometrically using a force transducer.
-
-
Data Analysis:
-
The antagonistic effect of this compound is quantified by determining the pA2 value from the rightward shift of the agonist concentration-response curves, as described for the adenylyl cyclase assay.
-
In Vivo Activity
In vivo studies in anesthetized, vagotomized micropigs have shown that this compound can produce a transient blockade of 5-HT4-mediated tachycardia.[1] This effect was short-lived, with a half-life of the inhibitory response of 23 minutes, compared to 116 minutes for the 5-HT3/4 antagonist tropisetron.[1] This suggests that the duration of action of this compound in vivo may be a limiting factor for its use in certain experimental paradigms.
Conclusion
This compound is a well-characterized antagonist with comparable affinity for both 5-HT3 and 5-HT4 receptors. Its utility as a selective pharmacological tool is evident from its widespread use in in vitro studies to define the roles of these receptors in various physiological processes. The detailed experimental protocols provided in this guide offer a framework for researchers utilizing this compound in their investigations. However, users should be mindful of its dual antagonism and its relatively short duration of action in vivo when designing and interpreting experiments.
References
- 1. Characteristics of 5-HT3 binding sites in NG108-15, NCB-20 neuroblastoma cells and rat cerebral cortex using [3H]-quipazine and [3H]-GR65630 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Affinity of SDZ 205-557 for 5-HT3 versus 5-HT4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of the compound SDZ 205-557 for serotonin (5-HT) receptor subtypes 3 and 4. The document summarizes key quantitative data, details the experimental methodologies used for these determinations, and visualizes the relevant biological and experimental pathways.
Core Data Presentation: Affinity of this compound for 5-HT3 and 5-HT4 Receptors
This compound exhibits comparable affinity for both 5-HT3 and 5-HT4 receptors, a crucial consideration for its use as a research tool.[1] The following table summarizes the quantitative data from key in vitro studies, providing a direct comparison of its potency at these two receptor subtypes.
| Receptor | Preparation | Assay Type | Affinity Measure | Value | Calculated Ki (nM) | Reference |
| 5-HT4 | Guinea-pig hippocampus | Functional (Adenylyl Cyclase Assay) | pA2 | 7.5 | 31.6 | [1] |
| 5-HT3 | NG108-15 cells | Binding ([3H]-quipazine) | pKi | 6.9 | 125.9 | [1] |
| 5-HT3 | Guinea-pig ileum | Functional | pA2 | 6.2 | 631.0 | [1] |
Note on Affinity Conversion:
-
The pA2 value from the functional assay for the 5-HT4 receptor is an indicator of antagonist potency. For a competitive antagonist where the Schild plot slope is approximately 1, the pA2 is equivalent to the pKB (the negative logarithm of the equilibrium dissociation constant for the antagonist). The KB is conceptually similar to the Ki. Therefore, Ki was estimated from pA2 using the formula: Ki = 10(-pA2) M.
-
The pKi value from the binding assay for the 5-HT3 receptor was converted to Ki using the formula: Ki = 10(-pKi) M.
Signaling Pathways
To understand the functional implications of this compound's interaction with these receptors, it is essential to visualize their distinct signaling mechanisms.
Experimental Protocols
The affinity values presented were determined through distinct experimental methodologies for each receptor subtype.
5-HT3 Receptor Affinity Determination (Radioligand Binding Assay)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor, based on the methodology used with NG108-15 cells.[1]
1. Membrane Preparation:
-
Cell Culture: NG108-15 (neuroblastoma-glioma hybrid) cells, known to endogenously express 5-HT3 receptors, are cultured to confluency.
-
Homogenization: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded.
-
Washing: The membrane pellet is resuspended in fresh buffer and the centrifugation step is repeated to wash away cytosolic components.
-
Final Preparation: The final membrane pellet is resuspended in a binding buffer and the protein concentration is determined using a standard protein assay (e.g., BCA or Bradford). Membranes are stored at -80°C until use.
2. Competitive Binding Assay:
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled 5-HT3 receptor ligand (e.g., [3H]-quipazine), and varying concentrations of the unlabeled competitor compound (this compound).
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT4 Receptor Affinity Determination (Functional Assay)
This protocol describes a functional assay measuring the inhibition of 5-HT-stimulated adenylyl cyclase activity to determine the antagonist potency (pA2) of this compound at the 5-HT4 receptor, based on the methodology used with guinea-pig hippocampal tissue.[1]
1. Tissue Preparation:
-
Dissection: The hippocampus is dissected from the brain of a guinea pig.
-
Homogenization: The tissue is homogenized in an ice-cold buffer.
-
Membrane Preparation: A crude membrane fraction is prepared by centrifugation, similar to the process described for the binding assay.
2. Adenylyl Cyclase Activity Assay:
-
Assay Components: The assay mixture contains the hippocampal membranes, ATP (the substrate for adenylyl cyclase), a GTP analog (as G-proteins require GTP for activation), a phosphodiesterase inhibitor (to prevent the breakdown of the product, cAMP), a 5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine or 5-HT) to stimulate the enzyme, and varying concentrations of the antagonist (this compound).
-
Incubation: The reaction is initiated by the addition of the membrane preparation and incubated at a physiological temperature (e.g., 37°C) for a defined period.
-
Termination: The reaction is stopped, typically by heating or the addition of an acid.
-
cAMP Quantification: The amount of cyclic AMP (cAMP) produced is measured, often using a competitive binding assay (e.g., a radioimmunoassay or an enzyme-linked immunosorbent assay).
-
Data Analysis (Schild Analysis):
-
Concentration-response curves for the 5-HT4 agonist are generated in the absence and presence of different fixed concentrations of this compound.
-
The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the molar concentration of the antagonist (this compound).
-
For a competitive antagonist, this plot should be linear with a slope of 1. The pA2 value is determined from the x-intercept of the Schild regression line.
-
References
Unraveling the Dichotomy: A Technical Guide to the In Vivo and In Vitro Effects of SDZ 205-557
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 205-557, a potent and selective antagonist for the 5-hydroxytryptamine-4 (5-HT4) and 5-hydroxytryptamine-3 (5-HT3) receptors, has been a valuable pharmacological tool in elucidating the physiological roles of these serotonin receptor subtypes. This technical guide provides a comprehensive analysis of the compound's distinct effects observed in controlled in vitro settings versus complex in vivo biological systems. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing associated signaling pathways and workflows, this document aims to equip researchers with a thorough understanding of this compound's pharmacological profile.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from various published studies, offering a side-by-side comparison of its in vitro and in vivo effects.
Table 1: In Vitro Receptor Affinity and Potency
| Parameter | Value | Species | Tissue/Cell Line | Agonist | Reference |
| pA2 (5-HT4) | 7.5 | Guinea Pig | Hippocampus | 5-Carboxamidotryptamine | [1][2] |
| pA2 (5-HT4) | 7.3 | Rat | Oesophagus | Serotonin | [2] |
| pA2 (5-HT4) | 7.4 | Guinea Pig | Ileum | Serotonin, 5-Methoxytryptamine | [3][4] |
| Apparent pA2 (5-HT4) | 7.6 | Guinea Pig | Ileum | Renzapride | [3] |
| Apparent pA2 (5-HT4) | 7.5 | Guinea Pig | Colon Ascendens | R 76,186 | [5] |
| pA2 (5-HT4) | 7.3 | Piglet | Atria | Serotonin | [6] |
| Affinity (pKi) (5-HT3) | 6.2 | Guinea Pig | Ileum | - | [1][2] |
| Affinity (pKi) (5-HT3) | 6.9 | - | NG108-15 Cells | [3H]-quipazine | [1][2] |
| IC50 (Colonic Propulsion) | 4 ± 1 µM | Guinea Pig | Distal Colon | - | [7] |
| IC50 (Colonic Propulsion - TNBS-induced colitis) | 16 ± 5 µM | Guinea Pig | Distal Colon | - | [7] |
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Parameters
| Parameter | Value | Species | Model | Observation | Reference |
| Half-life (t½) of inhibitory response | 23 minutes | Micropig | Anesthetized, vagotomized | Transient blockade of 5-HT4-mediated tachycardia | [1][2] |
| Effective Concentration | 1-10 µM | Guinea Pig | Distal Colon Peristalsis | Temporary blockade of peristaltic contractions | [8][9] |
| Antagonistic Dose | 100 µM | Rat | In vivo microdialysis | Antagonized agonist-induced elevation of striatal dopamine | [10] |
Key Experimental Protocols
In Vitro Adenylyl Cyclase Stimulation Assay
This assay is fundamental for quantifying the antagonism of Gs-coupled receptors like the 5-HT4 receptor.
Objective: To determine the pA2 value of this compound at the 5-HT4 receptor by measuring its ability to inhibit agonist-induced adenylyl cyclase activity.
Methodology:
-
Tissue Preparation: Hippocampal tissue from guinea pigs is dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a crude membrane preparation.
-
Incubation: The membrane preparation is incubated with a specific concentration of a 5-HT4 receptor agonist (e.g., 0.4 µM 5-carboxamidotryptamine) in the presence of varying concentrations of this compound. The incubation mixture also contains ATP and an ATP-regenerating system.
-
Reaction Termination: The reaction is stopped by adding a solution that inhibits adenylyl cyclase activity.
-
cAMP Quantification: The amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay or other sensitive quantification methods.
-
Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted. A Schild plot analysis is then used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[1][2]
In Vitro Isolated Tissue (Organ Bath) Functional Assay
This classic pharmacological technique assesses the effect of a compound on the contractility of isolated smooth muscle tissue.
Objective: To determine the antagonist properties of this compound on 5-HT4 and 5-HT3 receptors in isolated tissues like the guinea pig ileum or rat esophagus.
Methodology:
-
Tissue Preparation: A segment of the desired tissue (e.g., guinea pig ileum longitudinal muscle) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Agonist-Induced Contraction/Relaxation: A cumulative concentration-response curve is generated for a 5-HT receptor agonist (e.g., serotonin) to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a predetermined period.
-
Challenge with Agonist: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound.
-
Data Analysis: The degree of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value via Schild analysis. For 5-HT3 receptor functional studies, agonist-induced depolarizations or contractions are measured.[2][3][11]
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of neurotransmitter levels in the extracellular space of specific brain regions in freely moving animals.
Objective: To investigate the effect of this compound on agonist-induced dopamine release in the rat striatum.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: A 5-HT4 receptor agonist is administered to induce dopamine release. Subsequently, this compound (e.g., 100 µM) is administered, and dialysate collection continues.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in dopamine levels following agonist and antagonist administration are analyzed to determine the antagonistic effect of this compound.[10]
In Vivo Assessment of Gastrointestinal Motility
These protocols are designed to evaluate the impact of this compound on intestinal transit and peristalsis.
Objective: To measure the effect of this compound on colonic propulsion.
Methodology:
-
Animal Model: Guinea pigs are used, with some studies inducing colitis (e.g., with TNBS) to investigate the compound's effects in an inflamed state.
-
Tissue Preparation: The distal colon is removed and placed in an organ bath.
-
Peristaltic Reflex Elicitation: Peristalsis is induced by the insertion of a fecal pellet or an artificial pellet.
-
Drug Application: this compound is added to the organ bath at various concentrations.
-
Measurement: The rate of pellet propulsion or the characteristics of peristaltic contractions are recorded and analyzed.
-
Data Analysis: The concentration-dependent inhibition of propulsion by this compound is determined, and IC50 values are calculated.[7][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experiments described.
Caption: 5-HT4 receptor signaling and this compound antagonism.
Caption: Workflow for in vitro organ bath experiments.
Caption: Relationship between in vitro and in vivo findings.
Discussion and Conclusion
The data clearly illustrate that while this compound is a potent and selective antagonist at 5-HT4 and 5-HT3 receptors in vitro, its effects in vivo are more transient and complex. The high affinity and competitive antagonism demonstrated in isolated tissues and cell preparations provide a solid foundation for its mechanism of action.[1][2][3] However, the in vivo studies reveal a short duration of action, as evidenced by the brief half-life of its inhibitory response on 5-HT4-mediated tachycardia in micropigs.[1][2]
This discrepancy between in vitro potency and in vivo duration of action is a critical consideration for researchers. It underscores the importance of pharmacokinetic factors—absorption, distribution, metabolism, and excretion—in determining the ultimate physiological effect of a compound. The transient blockade of peristaltic contractions in the guinea pig colon further highlights this point; while the antagonist is effective, the biological system can evidently compensate or the compound is cleared relatively quickly.[8][9]
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 5-HT4 receptors, present in piglet atria and sensitive to this compound, are absent in papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
SDZ 205-557: A Technical Guide for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 205-557 is a potent and selective antagonist of the serotonin 5-HT4 receptor, with additional affinity for the 5-HT3 receptor.[1][2][3] Its ability to modulate serotonergic pathways has made it a valuable tool in preclinical research, particularly in investigating the role of these receptors in neurological processes. This document provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its application in neurological disorder research.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and pathological processes in the central nervous system (CNS) through its interaction with a diverse family of receptors.[4][5] Among these, the 5-HT4 receptor, a Gs-protein-coupled receptor, has emerged as a significant target for therapeutic intervention in neurological disorders, including cognitive deficits and mood disorders.[6] this compound, by acting as an antagonist at this receptor, provides a mechanism to probe the functional role of 5-HT4 receptor signaling in neuronal circuits.[1] This guide summarizes the current knowledge on this compound and offers practical guidance for its use in a research setting.
Mechanism of Action
This compound exerts its primary pharmacological effects through competitive antagonism of the 5-HT4 receptor.[3] In neuronal tissues, the activation of 5-HT4 receptors by endogenous serotonin typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade is implicated in various cellular processes, including the modulation of neurotransmitter release and synaptic plasticity. By blocking this receptor, this compound can inhibit these downstream effects. Additionally, this compound displays affinity for the 5-HT3 receptor, a ligand-gated ion channel, which may contribute to its overall pharmacological profile.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Receptor Binding and Functional Antagonism
| Parameter | Species/Tissue | Value | Reference |
| pA2 (5-HT4 Receptor) | Guinea-pig hippocampus | 7.5 | [2] |
| pA2 (5-HT4 Receptor) | Rat oesophagus | 7.3 | [2] |
| Affinity (pKi) (5-HT3 Receptor) | Guinea-pig ileum | 6.2 | [2] |
| Affinity (pKi) (5-HT3 Receptor) | NG108-15 cells | 6.9 | [2] |
Table 2: In Vivo Pharmacology and Efficacy
| Application | Animal Model | Dose/Concentration | Key Findings | Reference |
| Dopamine Release | Rat (in vivo microdialysis) | 100 µM | Antagonized agonist-induced elevation of striatal dopamine. | [7] |
| Memory Formation | Rat | 1.0-10.0 mg/kg | Impaired olfactory association memory formation. | [4] |
| Tachycardia Blockade | Anaesthetized micropig | Not specified | Transient blockade of 5-HT4-mediated tachycardia. | [1] |
| Half-life of Inhibitory Response | Anaesthetized micropig | Not specified | 23 minutes | [1] |
Experimental Protocols for Neurological Research
The following are detailed methodologies for key behavioral assays relevant to the investigation of this compound in animal models of neurological disorders.
Elevated Plus Maze (EPM) for Anxiety-Related Behavior
The EPM is a widely used assay to assess anxiety-like behavior in rodents.[8][9]
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms)
-
Video camera and tracking software
-
This compound solution and vehicle
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate rodents to the testing room for at least 1 hour before the experiment. Handle the animals for 3-5 days prior to testing to reduce stress.[7]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally). A typical pretreatment time is 30 minutes before the test, but this should be optimized based on the compound's pharmacokinetics.[7]
-
Testing: Place the rodent in the center of the EPM, facing an open arm. Allow the animal to explore the maze freely for 5 minutes.[7][8]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[7]
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a classic test for assessing hippocampus-dependent spatial learning and memory in rodents.[6][10][11]
Materials:
-
Circular water pool (maze)
-
Submersible escape platform
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or tempera paint)[12]
-
Visual cues placed around the room
-
Video camera and tracking software
-
This compound solution and vehicle
Procedure:
-
Apparatus Setup: Fill the pool with water and place the escape platform in a fixed location in one of the quadrants. Make the water opaque. Arrange distinct visual cues around the maze.
-
Habituation: Handle the animals for several days before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before each training session.
-
Acquisition Training:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the rodent into the water facing the wall of the pool from one of four randomized starting positions.
-
Allow the animal to swim and find the submerged platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim freely for 60 seconds.
-
Data Collection: Record the escape latency (time to find the platform) during acquisition trials and the time spent in the target quadrant during the probe trial.
-
Data Analysis: Impairment in spatial learning is indicated by longer escape latencies during acquisition and less time spent in the target quadrant during the probe trial for the this compound-treated group compared to the vehicle group.
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is used to evaluate non-spatial memory and the ability of an animal to recognize a novel object from a familiar one.[13][14][15]
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object, different in shape and texture from the familiar objects
-
Video camera and tracking software
-
This compound solution and vehicle
Procedure:
-
Habituation: Acclimate the animals to the empty open field arena for 5-10 minutes for 2-3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle before the training phase.
-
Training/Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore freely for 5-10 minutes.
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of free exploration.
-
Data Collection: Record the time spent exploring each object during the testing phase. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly lower than the vehicle group suggests a deficit in recognition memory.
Visualizations
Signaling Pathway of 5-HT4 Receptor Antagonism by this compound
Caption: Antagonism of the 5-HT4 receptor by this compound.
Experimental Workflow for a Preclinical Study with this compound
Caption: General workflow for a preclinical study using this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of 5-HT4 and 5-HT3 receptors in the central nervous system. Its antagonistic properties allow for the elucidation of the physiological and pathological roles of these serotonergic signaling pathways. The provided data and protocols serve as a starting point for researchers and drug development professionals to design and execute robust preclinical studies in the field of neurological disorders. Further research is warranted to fully understand the therapeutic potential of targeting these receptors. As of the latest available information, there is no public record of this compound having entered clinical trials for neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. resources.tocris.com [resources.tocris.com]
- 5. acnp.org [acnp.org]
- 6. scantox.com [scantox.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. pure.rug.nl [pure.rug.nl]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. behaviorcloud.com [behaviorcloud.com]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [pubmed.ncbi.nlm.nih.gov]
The Role of SDZ 205-557 in Gastrointestinal Motility Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SDZ 205-557, a key pharmacological tool in the study of gastrointestinal (GI) motility. This compound, chemically defined as 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, is recognized for its antagonist activity at serotonin (5-HT) receptors, playing a significant role in elucidating the complex mechanisms governing gut function.[1] This document details its mechanism of action, summarizes key quantitative data from various studies, outlines experimental protocols for its use, and provides visual representations of relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a potent and selective antagonist at 5-HT4 receptors.[2][3][4] It acts by competitively binding to these receptors, thereby preventing the endogenous ligand, serotonin, from activating them.[5] The activation of 5-HT4 receptors, which are G-protein coupled receptors, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][6] By blocking this initial step, this compound effectively inhibits the downstream signaling cascade that modulates various physiological processes, including smooth muscle contraction and neuronal signaling within the enteric nervous system.[5]
It is important to note that while this compound is a valuable tool for studying 5-HT4 receptor function, it also exhibits affinity for 5-HT3 receptors.[1][5] This dual antagonism should be taken into consideration when interpreting experimental results, as effects may not be solely attributable to 5-HT4 receptor blockade. The affinity for both receptors has been shown to be similar in some studies.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and receptor affinity of this compound from various preclinical studies. These values are crucial for dose-selection and for comparing its activity across different experimental models.
Table 1: Receptor Affinity of this compound
| Receptor | Preparation | Agonist | pA2 Value | Schild Slope | Reference |
| 5-HT4 | Guinea-pig hippocampus | 5-carboxamidotryptamine | 7.5 | 0.81 | [1] |
| 5-HT4 | Rat carbachol-contracted oesophagus | 5-HT | 7.3 | - | [1] |
| 5-HT4 | Rat carbachol-contracted oesophagus | (R)-zacopride | 6.4 | - | [1] |
| 5-HT4 | Non-stimulated guinea pig ileum | 5-HT, 5-methoxytryptamine | 7.4 | - | [3] |
| 5-HT4 | Non-stimulated guinea pig ileum | Renzapride | 7.6 (apparent) | - | [3] |
| 5-HT4 | Non-stimulated guinea pig ileum | Zacopride | 6.8 | - | [3] |
| 5-HT3 | Guinea-pig ileum | - | 6.2 | - | [1] |
| 5-HT3 | NG108-15 cells ([3H]-quipazine binding) | - | 6.9 | - | [1] |
Table 2: In Vivo and Ex Vivo Effects of this compound on Gastrointestinal Motility
| Experimental Model | Effect | Concentration/Dose | IC50 Value | Reference |
| Guinea pig distal colon (colonic propulsion) | Reduced pellet propulsion rate | Concentration-dependent | Control: 4 ± 1 µM | [7] |
| Guinea pig distal colon with TNBS-induced colitis | Reduced pellet propulsion rate | Concentration-dependent | TNBS: 16 ± 5 µM | [7] |
| Anesthetized, vagotomized micropig (5-HT4-mediated tachycardia) | Transient blockade | - | Half-life: 23 min | [1] |
| Guinea-pig distal colon (distension-evoked peristaltic contractions) | Temporary blockade | 1-10 µM | - | [8][9] |
| Rat striatal dopamine release (in vivo microdialysis) | Antagonized agonist-induced elevation | 100 µM | - | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 6. Details of the Drug Therapeutic Target (DTT) | DrugMAP [drugmap.idrblab.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 9. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to SDZ 205-557 and its Impact on Serotonin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 205-557, chemically identified as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, is a potent and selective antagonist of the serotonin 5-HT4 receptor, also exhibiting affinity for the 5-HT3 receptor.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on serotonin-mediated signaling pathways, and its pharmacological profile. The document includes a compilation of quantitative data on its binding affinities and functional antagonism, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting these pathways.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT4 receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target due to its involvement in gastrointestinal motility, cognitive function, and other physiological processes.[6] this compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT4 receptor. This guide provides an in-depth analysis of its properties and its effects on cellular signaling.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride | [1] |
| CAS Number | 1197334-02-3 | [1][7][8][9] |
| Molecular Formula | C14H22Cl2N2O3 | [7][9] |
| Molecular Weight | 337.25 g/mol | [1][8][9] |
| Purity | ≥98% (HPLC) | [1][9] |
| Solubility | Soluble in DMSO (100 mg/mL) and water (65 mg/mL). Insoluble in ethanol. | [6] |
Quantitative Data: Receptor Binding and Functional Antagonism
The primary pharmacological action of this compound is the competitive antagonism of the 5-HT4 receptor. It also exhibits affinity for the 5-HT3 receptor. The following tables summarize the available quantitative data on its binding affinity and functional potency.
Table 3.1: 5-HT4 Receptor Functional Antagonist Activity of this compound
| Tissue/Cell Line | Agonist | pA2 Value | Schild Slope | Reference |
| Guinea-pig hippocampus | 5-Carboxamidotryptamine | 7.5 | 0.81 | [2][3] |
| Rat carbachol-contracted oesophagus | Serotonin | 7.3 | Not Reported | [2][3] |
| Rat carbachol-contracted oesophagus | (R)-zacopride | 6.4 | Not Reported | [2][3] |
| Non-stimulated guinea pig ileum | 5-HT and 5-methoxytryptamine | 7.4 | Not Reported | [4] |
| Non-stimulated guinea pig ileum | Renzapride | 7.6 (apparent) | Not Competitive | [4] |
| Non-stimulated guinea pig ileum | Zacopride | 6.8 | Not Reported | [4] |
Table 3.2: 5-HT3 Receptor Binding and Functional Antagonist Activity of this compound
| Assay Type | Tissue/Cell Line | Radioligand | pKi/pA2 Value | Reference |
| Functional Antagonism | Guinea-pig ileum | - | 6.2 | [2][3] |
| Radioligand Binding | NG108-15 cells | [3H]-quipazine | 6.9 | [2][3] |
Impact on Serotonin Signaling Pathways
The 5-HT4 receptor primarily signals through the canonical Gs-alpha (Gαs) subunit of the G-protein complex. However, evidence also points to alternative, G-protein-independent signaling cascades. This compound, as an antagonist, blocks the initiation of these pathways by preventing agonist binding to the 5-HT4 receptor.
Canonical Gs-α/cAMP Pathway
Upon agonist binding, the 5-HT4 receptor activates Gαs, which in turn stimulates adenylyl cyclase (AC).[6] AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream effector proteins, modulating their activity and leading to a cellular response.
Alternative Signaling Pathways
Recent studies have revealed that the 5-HT4 receptor can also couple to other G-proteins and activate signaling pathways independent of cAMP.
-
G13/RhoA Pathway: The 5-HT4(a) receptor subtype has been shown to couple to the Gα13 subunit, leading to the activation of the small GTPase RhoA.[1][7] This pathway is implicated in the regulation of neuronal architecture, including neurite retraction.[1][7]
-
Src/ERK Pathway: The 5-HT4 receptor can also signal through a G-protein-independent mechanism involving the activation of the Src tyrosine kinase.[6] Activated Src can then stimulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in various cellular processes, including gene expression and cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (for 5-HT4 Receptors)
This protocol is adapted from studies characterizing 5-HT4 receptor antagonists.[10][11][12][13]
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Materials:
-
Membrane Preparation: Homogenates from guinea-pig striatum or hippocampus, or from cell lines stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 1 µM GR113808).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates, filtration apparatus, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-GR113808 (at a final concentration of ~0.2 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]-GR113808, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of this compound at various concentrations, 50 µL of [3H]-GR113808, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol is based on functional assays used to assess 5-HT4 receptor antagonism.[2][3][14]
Objective: To determine the functional antagonist potency (pA2) of this compound at the 5-HT4 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT4 receptor.
-
5-HT4 Agonist: Serotonin or 5-Carboxamidotryptamine (5-CT).
-
Test Compound: this compound at various concentrations.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture the HEK293-5-HT4 cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Wash the cells with stimulation buffer. Add this compound at various concentrations and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the 5-HT4 agonist (e.g., 5-CT at a final concentration of 0.4 µM) to the wells and incubate for a further 15-30 minutes at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope of unity is indicative of competitive antagonism.
Conclusion
This compound is a well-characterized pharmacological tool that has been instrumental in defining the roles of the 5-HT4 receptor. Its antagonist activity at both 5-HT4 and 5-HT3 receptors, coupled with its ability to block multiple downstream signaling pathways, makes it a versatile compound for in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their investigations of serotonergic signaling and its implications in health and disease. Further research to fully elucidate its selectivity profile across a wider range of GPCRs and to explore the therapeutic potential of more selective 5-HT4 antagonists remains an active area of investigation.
References
- 1. This compound hydrochloride | CAS 1197334-02-3 | SDZ205557 | Tocris Bioscience [tocris.com]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. 1197334-02-3 | MFCD00671790 | this compound hydrochloride [aaronchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. biocrick.com [biocrick.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 14. ugent.be [ugent.be]
The Early Discovery and Preclinical Characterization of SDZ 205-557: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 205-557, chemically identified as 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, emerged from early research as a potent and selective antagonist of serotonin receptors, specifically targeting the 5-HT3 and 5-HT4 subtypes.[1][2] This technical guide provides an in-depth overview of the foundational preclinical research that characterized the pharmacological profile of this compound. The document details the initial in vitro and in vivo studies that established its mechanism of action, affinity, and functional effects. Key experimental protocols are described, and quantitative data from seminal studies are summarized to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
The diverse physiological roles of serotonin (5-hydroxytryptamine, 5-HT) are mediated by a wide array of receptor subtypes. The 5-HT3 and 5-HT4 receptors, in particular, have been subjects of intense investigation due to their involvement in gastrointestinal motility and neurotransmission.[1] Early drug discovery efforts sought to develop selective ligands for these receptors to better understand their function and to explore their therapeutic potential. This compound was identified in this context by researchers at Sandoz (now part of Novartis) as a novel compound with significant antagonist activity at both 5-HT3 and 5-HT4 receptors.[2][3] This whitepaper will focus on the seminal preclinical studies that first defined the pharmacological identity of this compound.
Synthesis and Chemical Properties
This compound is a substituted benzoic acid derivative.[1] While the specific, detailed synthesis protocol for this compound is not extensively publicly documented, its chemical name, 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, suggests a likely synthetic route involving the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 2-(diethylamino)ethanol.[2]
General Chemical Properties:
| Property | Value |
| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |
| Molecular Formula | C14H22Cl2N2O3 |
| Molecular Weight | 353.25 g/mol |
| CAS Number | 1197334-02-3 |
Pharmacological Characterization: In Vitro Studies
The initial characterization of this compound relied on a series of in vitro experiments to determine its affinity and functional activity at various serotonin receptor subtypes.
Receptor Binding and Functional Antagonism
Early studies established that this compound is a competitive antagonist at both 5-HT3 and 5-HT4 receptors.[2][3] The affinity and potency of the compound were quantified in various tissue preparations.
Table 1: In Vitro Affinity and Potency of this compound
| Receptor | Preparation | Assay Type | Agonist | pA2 / pKi | Schild Slope | Reference |
| 5-HT4 | Guinea-pig hippocampus | Adenylyl cyclase stimulation | 5-Carboxamidotryptamine (0.4 µM) | 7.5 | 0.81 | [3] |
| 5-HT4 | Rat carbachol-contracted oesophagus | Relaxation | 5-HT | 7.3 | Not specified | [3] |
| 5-HT4 | Rat carbachol-contracted oesophagus | Relaxation | (R)-Zacopride | 6.4 | Not specified | [3] |
| 5-HT4 | Isolated guinea pig ileum | Contraction | 5-HT, 5-Methoxytryptamine | 7.4 | Not specified | [4] |
| 5-HT3 | Guinea-pig ileum | Functional Assay | Not specified | 6.2 | Not specified | [3] |
| 5-HT3 | NG108-15 cells | [3H]-quipazine binding | Not applicable | 6.9 | Not specified | [3] |
Experimental Protocols
This assay measures the ability of a compound to antagonize the 5-HT4 receptor-mediated stimulation of adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production.
Protocol:
-
Tissue Preparation: Guinea-pig hippocampi are dissected and homogenized in a suitable buffer. Cell membranes are prepared by centrifugation.
-
Incubation: The membrane preparation is incubated in a buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the 5-HT4 receptor agonist (e.g., 0.4 µM 5-carboxamidotryptamine).
-
Antagonist Addition: Various concentrations of this compound are added to the incubation mixture.
-
Reaction: The reaction is initiated by the addition of the membrane preparation and allowed to proceed for a defined period at 37°C.
-
Termination: The reaction is stopped, typically by heating.
-
cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as a competitive protein binding assay or an enzyme immunoassay.
-
Data Analysis: The antagonist's potency is determined by analyzing the concentration-dependent inhibition of agonist-stimulated cAMP production. The pA2 value is calculated using a Schild plot analysis.
This assay determines the affinity of a compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Culture and Membrane Preparation: NG108-15 cells, which endogenously express 5-HT3 receptors, are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Membrane preparation is incubated with the radioligand ([3H]-quipazine).
-
Non-specific Binding: In separate wells, the incubation is performed in the presence of a high concentration of an unlabeled 5-HT3 receptor ligand to determine the amount of non-specific binding.
-
Displacement: Various concentrations of this compound are added to displace the radioligand.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is determined from the concentration-response curve of radioligand displacement. The pKi is the negative logarithm of the Ki.
Pharmacological Characterization: In Vivo Studies
In vivo experiments were conducted to assess the functional consequences of this compound's receptor antagonism in a physiological context.
5-HT4-Mediated Tachycardia in Micropigs
A key in vivo experiment demonstrated the transient nature of this compound's blockade of 5-HT4 receptors.
Table 2: In Vivo Effects of this compound
| Model | Effect | Measurement | Half-life of Inhibitory Response | Reference |
| Anaesthetized, vagotomized micropig | Transient blockade of 5-HT4-mediated tachycardia | Heart rate | 23 minutes | [3] |
This short duration of action was noted as a potential complication for its in vivo use.[3]
Experimental Protocol: 5-HT4-Mediated Tachycardia
Protocol:
-
Animal Preparation: Micropigs are anesthetized and instrumented for the measurement of heart rate and blood pressure. Vagotomy is performed to eliminate vagal influences on heart rate.
-
Baseline Measurements: Stable baseline cardiovascular parameters are recorded.
-
Agonist Administration: A 5-HT4 receptor agonist is administered intravenously to induce tachycardia.
-
Antagonist Administration: this compound is administered intravenously prior to the agonist challenge.
-
Data Recording: Heart rate is continuously monitored to assess the degree of blockade of the agonist-induced tachycardia.
-
Time Course: The effect of the antagonist is monitored over time to determine its duration of action and half-life of the inhibitory response.
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist by blocking the binding of serotonin to the 5-HT4 receptor, thereby preventing the initiation of this signaling cascade.
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pa2 determination | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Dissolving SDZ 205-557 for In Vitro Excellence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the dissolution of SDZ 205-557, a potent 5-HT₃ and 5-HT₄ receptor antagonist, for use in a variety of in vitro assays. Adherence to these guidelines will ensure solution stability, concentration accuracy, and the reproducibility of experimental results.
Application Notes
This compound hydrochloride is a valuable tool for investigating serotonergic signaling pathways and their roles in various physiological processes.[1][2] Its dual antagonism at both 5-HT₃ and 5-HT₄ receptors makes it a subject of interest in studies related to gastrointestinal function and neurotransmission.[1][3] For in vitro applications, preparing a stable and accurate stock solution is the critical first step for reliable experimental outcomes.
The compound is readily soluble in dimethyl sulfoxide (DMSO) and water, but insoluble in ethanol.[4][5] The choice of solvent will depend on the specific requirements of the in vitro assay and the tolerance of the biological system to the solvent. For most cell-based assays, initial dissolution in DMSO followed by serial dilution in an appropriate aqueous buffer or cell culture medium is the recommended practice.
Quantitative Solubility Data
For ease of comparison, the reported solubility of this compound hydrochloride in various solvents is summarized in the table below.
| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 100 mg/mL | 296.5 mM | [4][5] |
| Water | 100 mM | 33.73 mg/mL | |
| Water | 65 mg/mL | 192.7 mM | [4][5] |
| Water | 33.73 mg/mL | 100 mM | [6] |
| Ethanol | Insoluble | N/A | [4][5] |
Note: The molecular weight of this compound hydrochloride is 337.25 g/mol . Calculations are based on this value.
Experimental Protocols
Below are detailed protocols for the preparation of stock solutions and working solutions of this compound for typical in vitro assays.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for preparing a concentrated stock solution that can be stored for extended periods and diluted into aqueous buffers or media for final use.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound hydrochloride powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, Krebs solution) or cell culture medium appropriate for the assay
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration. Important: To avoid precipitation, do not exceed a final DMSO concentration of 0.5% in the working solution, unless the specific assay has been validated to tolerate higher concentrations.
-
Vortex the working solution gently to ensure homogeneity.
-
Use the freshly prepared working solution immediately for the in vitro assay. It is not recommended to store aqueous working solutions for extended periods.
Signaling Pathway and Experimental Workflow
To further elucidate the context of this compound application, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for its use.
Caption: this compound Signaling Pathway.
Caption: this compound Dissolution Workflow.
References
- 1. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. SDZ-205,557 hydrochloride solid | 137196-67-9 [sigmaaldrich.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for SDZ 205-557 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the reported dosages of SDZ 205-557 in various animal models and offer generalized protocols for its use in preclinical research. This compound is a potent antagonist of serotonin receptors, specifically demonstrating high affinity for both 5-HT₄ and 5-HT₃ subtypes.[1][2] Its utility has been demonstrated in a range of in vivo and in vitro studies, particularly in the fields of neuroscience and gastrointestinal research.[3][4][5]
Mechanism of Action
This compound acts as a competitive antagonist at 5-HT₄ receptors, thereby inhibiting the signaling cascade initiated by the binding of serotonin.[1][2] The 5-HT₄ receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2] By blocking this receptor, this compound can modulate various physiological processes, including gastrointestinal motility and neurotransmitter release.[1][3] Additionally, it exhibits affinity for 5-HT₃ receptors, which are ligand-gated ion channels, and its antagonist activity at this site can also contribute to its overall pharmacological profile.[2]
Data Presentation: Recommended Dosages
The following table summarizes the reported dosages of this compound used in various animal studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, the specific research question, and the route of administration. The short half-life of this compound, reported to be approximately 23 minutes in micropigs, should be a key consideration in experimental design, potentially necessitating continuous infusion or repeated dosing to maintain effective concentrations.[2]
| Animal Model | Application | Dosage Range | Route of Administration | Key Findings | Reference |
| Guinea Pig | Colonic Motility | 1–10 µM | In vitro (organ bath) | Temporarily blocked peristaltic contractions. | [4][6] |
| Guinea Pig | Ileum Contraction | - | In vitro (organ bath) | Characterized as a potent and selective 5-HT₄ antagonist. | [7][8] |
| Rat | Dopamine Release | 100 µM | In vivo microdialysis | Antagonized agonist-induced elevation of striatal dopamine. | [3] |
| Rat | Antinociception | 10 mg/kg | Intraperitoneal (i.p.) | Prevented the antinociceptive effects of 5-HT₄ agonists. | [5] |
| Mouse | Antinociception | 10 mg/kg | Intraperitoneal (i.p.) | Prevented the antinociceptive effects of 5-HT₄ agonists. | [5] |
| Micropig | Tachycardia | Not Specified | Intravenous (i.v.) | Produced a transient blockade of 5-HT₄-mediated tachycardia. | [2] |
| Dog | Gastric Contraction | 100 µg/kg | Intravenous (i.v.) | Reduced 5-HT-evoked contractions in 4 out of 5 animals. | [9] |
| Guinea Pig | Colitis Model | 0.1–10 µM | In vitro (organ bath) | Reduced the rate of fecal pellet propulsion. | [10] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound for in vivo and in vitro studies. These should be adapted based on specific experimental requirements.
Protocol 1: Preparation of this compound for Administration
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., distilled water, phosphate-buffered saline)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Calculate the required amount: Based on the desired final concentration and volume, calculate the mass of this compound hydrochloride needed.
-
Dissolution: Add the calculated amount of this compound to the appropriate volume of sterile vehicle.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be confirmed.
-
Sterilization: For in vivo administration, sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a cool temperature. Prepare fresh solutions daily unless stability data indicates otherwise.
Protocol 2: Administration of this compound to Rodents
Materials:
-
Prepared this compound solution
-
Appropriate gauge needles and syringes for the chosen route of administration
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Acclimate the animals to the experimental environment to minimize stress.
-
Dosage Calculation: Weigh each animal immediately before dosing to accurately calculate the volume of the drug solution to be administered based on the desired mg/kg dose.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the animal appropriately. Lift the animal's hindquarters and inject the solution into the lower quadrant of the abdomen, avoiding the midline and internal organs.
-
Subcutaneous (s.c.) Injection: Pinch a fold of skin, typically on the back between the shoulder blades, and insert the needle into the tented area. Inject the solution.
-
Intravenous (i.v.) Injection: This requires more technical skill and is typically performed via the tail vein in rodents. Proper training and technique are essential.
-
-
Observation: Following administration, monitor the animals for any adverse reactions and for the expected pharmacological effects according to the experimental design.
Mandatory Visualizations
Signaling Pathway of the 5-HT₄ Receptor
The following diagram illustrates the signal transduction pathway of the 5-HT₄ receptor and the point of intervention for this compound.
References
- 1. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central cholinergic antinociception induced by 5HT4 agonists: BIMU 1 and BIMU 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 7. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for SDZ 205-557 in Isolated Guinea Pig Ileum Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SDZ 205-557, a selective 5-HT₄ receptor antagonist, in isolated guinea pig ileum preparations. This document outlines the pharmacological properties of this compound, detailed experimental protocols for its use, and data presentation for easy interpretation.
Introduction
This compound (2-methoxy-4-amino-5-chloro-benzoic acid 2-(diethylamino) ethyl ester) is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT₄) receptor.[1][2][3][4][5] It has been instrumental in characterizing the physiological roles of the 5-HT₄ receptor in the gastrointestinal tract. The isolated guinea pig ileum, particularly the longitudinal muscle-myenteric plexus (LMMP) preparation, is a classic and robust model for studying the effects of serotonergic compounds on intestinal motility.[6][7] In this preparation, activation of 5-HT₄ receptors on myenteric neurons typically induces a contractile response, which can be competitively antagonized by this compound.[2] While primarily a 5-HT₄ antagonist, it is important to note that this compound also exhibits affinity for 5-HT₃ receptors, a factor to consider in experimental design and data interpretation.[8][9]
Pharmacological Profile of this compound in Guinea Pig Ileum
This compound acts as a surmountable antagonist at 5-HT₄ receptors, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist.[2] Its potency is typically quantified by the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
Quantitative Data Summary
The following table summarizes the reported antagonist affinity (pA₂) of this compound against various 5-HT₄ receptor agonists in the isolated guinea pig ileum.
| Agonist | Preparation | pA₂ Value | Schild Slope | Reference |
| 5-HT | Non-stimulated guinea pig ileum | 7.4 | Not specified | [2] |
| 5-Methoxytryptamine | Non-stimulated guinea pig ileum | 7.4 | Not specified | [2] |
| Renzapride | Non-stimulated guinea pig ileum | 7.6 (apparent) | Not competitive | [2] |
| Zacopride | Non-stimulated guinea pig ileum | 6.8 | Not specified | [2] |
| 5-HT | Guinea-pig hippocampus (adenylyl cyclase stimulation) | 7.5 | 0.81 | [8] |
Note: The interaction with renzapride was found to be non-competitive, and the pA₂ value against zacopride was significantly different, suggesting potential agonist-dependent differences in antagonist affinity.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound in an isolated guinea pig ileum preparation.
Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
5-HT (Serotonin) hydrochloride (or other 5-HT₄ agonist)
-
This compound hydrochloride
-
Distilled water
-
Standard laboratory glassware and consumables
Equipment
-
Isolated tissue organ bath system with a thermoregulated (37°C) water jacket
-
Isometric force transducer
-
Data acquisition system (e.g., PowerLab with LabChart software)
-
Dissection tools (scissors, forceps)
-
Syringes and needles
Protocol 1: Preparation of the Isolated Guinea Pig Ileum Longitudinal Muscle-Myenteric Plexus (LMMP)
-
Animal Euthanasia: Humanely euthanize a guinea pig following approved institutional guidelines.
-
Ileum Dissection: Immediately open the abdominal cavity and locate the ileum. Carefully excise a segment of the ileum, approximately 10-15 cm in length, from a region about 10 cm proximal to the ileocecal junction.
-
Cleaning: Gently flush the luminal contents of the excised ileum segment with warm, carbogen-aerated Krebs-Henseleit solution using a syringe with a blunt-ended needle.
-
LMMP Strip Preparation:
-
Place the ileum segment on a petri dish containing chilled, aerated Krebs solution.
-
Insert a glass rod or a pipette with a diameter similar to the ileum into the lumen.
-
Using a cotton swab, gently stroke the tissue from the mesenteric to the anti-mesenteric border. This will cause the longitudinal muscle layer with the attached myenteric plexus to peel away from the underlying circular muscle and mucosa.
-
Carefully cut the resulting LMMP sheet into strips approximately 1.5-2 cm long and 3-5 mm wide.
-
-
Tissue Mounting:
-
Tie one end of the LMMP strip to a tissue holder using silk suture.
-
Tie the other end to an isometric force transducer.
-
Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution, continuously gassed with carbogen and maintained at 37°C.
-
Protocol 2: Determination of the pA₂ Value of this compound (Schild Analysis)
-
Equilibration: Allow the mounted LMMP preparation to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram. During this period, wash the tissue with fresh Krebs solution every 15 minutes.
-
Initial Agonist Concentration-Response Curve (CRC):
-
Obtain a cumulative concentration-response curve for a 5-HT₄ agonist (e.g., 5-HT).
-
Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.
-
After the maximal response is achieved, wash the tissue repeatedly with fresh Krebs solution until the baseline tension is restored.
-
-
Incubation with this compound:
-
Introduce a known concentration of this compound into the organ bath. A starting concentration of 10 nM is suggested.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
-
Second Agonist CRC in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for the 5-HT₄ agonist. You should observe a rightward shift in the CRC.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue extensively to remove all drugs.
-
Repeat steps 3 and 4 with at least two other increasing concentrations of this compound (e.g., 30 nM and 100 nM).
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Calculate log (DR - 1).
-
Plot log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis. This is the Schild plot.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
-
The pA₂ value is the x-intercept of the regression line.
-
Visualizations
Experimental Workflow
Caption: Workflow for Schild analysis of this compound.
5-HT₄ Receptor Signaling Pathway
Caption: 5-HT₄ receptor signaling cascade.
References
- 1. mdegmbh.eu [mdegmbh.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. cdn.adinstruments.com [cdn.adinstruments.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oerafrica.org [oerafrica.org]
- 9. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Application Notes and Protocols for SDZ 205-557 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557 is a potent and selective antagonist of the serotonin 5-HT4 and 5-HT3 receptors.[1] These receptors are G-protein coupled receptors involved in a variety of physiological processes, particularly in the gastrointestinal tract and the central nervous system.[1][2] As a research tool, this compound is invaluable for investigating the roles of 5-HT4 and 5-HT3 receptors in cellular signaling and function. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for solubilization, and established experimental procedures for characterizing its antagonist activity.
Mechanism of Action
This compound acts as a competitive antagonist at 5-HT4 receptors.[1] The 5-HT4 receptor is primarily coupled to the Gαs subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2] By binding to the receptor, this compound prevents the binding of agonists like serotonin, thereby inhibiting the downstream signaling cascade.[1] It also exhibits affinity for the 5-HT3 receptor, an ion channel, where it also acts as an antagonist.[3]
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound across various in vitro systems.
Table 1: Binding Affinity of this compound
| Receptor | Preparation | Radioligand | Value | Reference |
| 5-HT4 | Guinea-pig hippocampus membranes | - | pA2 = 7.5 | [3] |
| 5-HT3 | NG108-15 cell membranes | [3H]-quipazine | pKi = 6.9 | [3] |
Table 2: Functional Potency of this compound
| Assay | Tissue/Cell Line | Agonist | Value | Reference |
| Adenylyl cyclase stimulation | Guinea-pig hippocampus | 5-carboxamidotryptamine | pA2 = 7.5 | [3] |
| Relaxation | Rat oesophagus | 5-HT | pA2 = 7.3 | [3] |
| Contraction | Guinea-pig ileum | 5-HT | pA2 = 7.4 | [4] |
| Contraction | Guinea-pig ileum | Zacopride | pA2 = 6.8 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), cell culture grade[5]
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required concentration and volume: For a 10 mM stock solution, weigh out the appropriate amount of this compound hydrochloride. The molecular weight of this compound hydrochloride is 342.85 g/mol .
-
Solubilization: this compound hydrochloride is soluble in DMSO at 100 mg/mL and in water at 65 mg/mL.[5] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO. Add the calculated volume of DMSO to the vial containing the compound.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization: While not always necessary for small molecules dissolved in DMSO, for long-term storage or sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Cell-Based Functional Assay - HTRF cAMP Assay
This protocol is adapted from a general high-throughput screening method for 5-HT4 receptor antagonists and can be used to determine the IC50 of this compound in cells expressing the human 5-HT4 receptor, such as HEK293-h5HT4R cells.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
5-HT4 receptor agonist (e.g., Serotonin)
-
384-well low-volume white plates
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-h5HT4R cells in appropriate media until they reach 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Dispense 10 µL of the cell suspension (e.g., 2,000 cells/well) into a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
Add 5 µL of the diluted this compound solutions to the appropriate wells.
-
For control wells, add 5 µL of assay buffer with DMSO (for maximum signal) or a saturating concentration of a known 5-HT4 antagonist (for minimum signal).
-
-
Agonist Stimulation:
-
Prepare a solution of a 5-HT4 agonist (e.g., Serotonin) at a concentration that elicits 80% of the maximal response (EC80).
-
Add 5 µL of the agonist solution to all wells except the negative control wells (which receive 5 µL of assay buffer).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to stimulate cAMP production.
-
-
Cell Lysis and HTRF Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate in lysis buffer) according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent mix to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each concentration of this compound relative to the high and low controls.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Assay Buffer: 50 mM HEPES, pH 7.4.[6]
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).[6]
-
Unlabeled 5-HT4 ligand for non-specific binding (e.g., 10 µM GR113808).[6]
-
This compound stock solution.
-
96-well filter plates (e.g., GF/C).
-
Vacuum manifold for filtration.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT4 receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), a fixed concentration of [3H]-GR113808 (typically near its Kd value, ~0.2-0.4 nM), and varying concentrations of this compound.[6]
-
For total binding, add assay buffer instead of the competing ligand.
-
For non-specific binding, add a high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM GR113808).[6]
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter bottom using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add liquid scintillant to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of this compound.
-
Fit the concentration-response data to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: SDZ 205-557 as a Tool for Studying 5-HT4 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557, chemically identified as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester, is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the 5-hydroxytryptamine-4 (5-HT4) receptor. While initially characterized as a selective 5-HT4 receptor antagonist, it also exhibits affinity for the 5-HT3 receptor, a crucial consideration for experimental design and data interpretation.[1][2] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo experimental paradigms to elucidate 5-HT4 receptor function.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at 5-HT4 receptors, making it a useful tool to block the effects of 5-HT4 receptor agonists and to investigate the receptor's basal activity. It is important to note that this compound also has an affinity for 5-HT3 receptors, and its selectivity can be species-dependent.[1] Therefore, careful experimental design, including the use of multiple antagonists and appropriate controls, is recommended.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound at 5-HT4 and 5-HT3 receptors across various experimental systems. This data is essential for determining appropriate concentrations for in vitro and in vivo studies.
| Receptor | Parameter | Value | Species/Tissue | Reference |
| 5-HT4 | pA2 | 7.5 | Guinea Pig Hippocampus (Adenylyl Cyclase Assay) | [2] |
| pA2 | 7.4 | Guinea Pig Ileum (Contraction Assay) | [3] | |
| pA2 | 7.3 | Rat Oesophagus (Relaxation Assay) | [2] | |
| 5-HT3 | pA2 | 6.2 | Guinea Pig Ileum (Functional Assay) | [1] |
| pKi | 6.9 | NG108-15 Cells ([3H]-quipazine binding) | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
5-HT4 Receptor Signaling Pathways
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) that primarily signals through the canonical adenylyl cyclase pathway. However, evidence also supports a G-protein-independent signaling cascade involving Src kinase. Understanding these pathways is critical for designing experiments and interpreting the effects of this compound.
Figure 1. Canonical 5-HT4 Receptor Gs-cAMP Signaling Pathway.
Figure 2. G-protein Independent 5-HT4 Receptor Src-ERK Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to characterize 5-HT4 receptor function.
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT4 receptor using the selective 5-HT4 antagonist radioligand, [3H]-GR113808.
Figure 3. Experimental Workflow for Radioligand Binding Assay.
Materials:
-
Tissue/Cells: Brain tissue (e.g., guinea pig striatum) or cells stably expressing the 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (specific activity ~80 Ci/mmol).
-
Competitor: this compound.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold Lysis Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or non-specific binding control or varying concentrations of this compound.
-
50 µL of [3H]-GR113808 (final concentration ~0.2-0.5 nM).
-
150 µL of membrane preparation (20-50 µg protein).
-
-
Incubate for 60 minutes at room temperature with gentle agitation.[4]
-
-
Filtration:
-
Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using the cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-GR113808 binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This protocol measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production in cells expressing the 5-HT4 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the 5-HT4 receptor.
-
5-HT4 Agonist: Serotonin (5-HT) or a selective 5-HT4 agonist.
-
Antagonist: this compound.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.
Protocol:
-
Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation:
-
Wash cells with Stimulation Buffer.
-
Pre-incubate cells with varying concentrations of this compound in Stimulation Buffer containing a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the 5-HT4 agonist (typically the EC80 concentration) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced cAMP production).
-
The pA2 value can be calculated using a Schild plot analysis if a full concentration-response curve to the agonist is generated in the presence of multiple fixed concentrations of this compound.
-
This protocol assesses the ability of this compound to block 5-HT4 agonist-induced phosphorylation of ERK1/2.
Materials:
-
Cells: Cells expressing 5-HT4 receptors (e.g., HEK293 or primary neurons).
-
5-HT4 Agonist: e.g., 5-HT.
-
Antagonist: this compound.
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Chemiluminescent Substrate.
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Pre-incubate cells with this compound for 30 minutes.
-
Stimulate with a 5-HT4 agonist (e.g., 1 µM 5-HT) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-total ERK1/2 antibody for a loading control.
-
Quantify band intensities using densitometry software.
-
Express phospho-ERK1/2 levels as a ratio to total ERK1/2.
-
In Vivo Assays
This ex vivo protocol uses an isolated guinea pig ileum preparation to assess the antagonist effect of this compound on 5-HT4 receptor-mediated smooth muscle contraction.
Materials:
-
Animal: Male guinea pig (250-350 g).
-
Agonist: 5-HT.
-
Antagonist: this compound.
-
Krebs Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.[5][6]
-
Organ Bath and Transducer System.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the terminal ileum and place it in Krebs solution bubbled with 95% O2/5% CO2 at 37°C.
-
Gently flush the lumen to remove contents.
-
Mount a 2-3 cm segment in an organ bath containing Krebs solution under a resting tension of 1 g.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experiment:
-
Obtain a cumulative concentration-response curve for 5-HT.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for 30 minutes.
-
Obtain a second cumulative concentration-response curve for 5-HT in the presence of this compound.
-
-
Data Analysis:
-
Compare the concentration-response curves in the absence and presence of this compound.
-
A rightward shift in the curve indicates competitive antagonism.
-
Calculate the pA2 value using a Schild plot analysis.
-
This behavioral test in rodents is used to investigate the potential anxiolytic or anxiogenic effects of modulating 5-HT4 receptor activity.
Materials:
-
Animals: Adult male rats or mice.
-
Drug: this compound.
-
Vehicle: Saline or other appropriate vehicle.
-
Elevated Plus-Maze Apparatus: Two open arms and two closed arms elevated from the floor.
-
Video Tracking System.
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30 minutes before testing.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using the video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms, and the number of entries into each arm.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
This compound is a potent antagonist at 5-HT4 receptors, albeit with some affinity for 5-HT3 receptors, which must be considered in experimental design. The detailed protocols provided herein offer a robust framework for utilizing this compound to investigate the diverse functions of the 5-HT4 receptor in both in vitro and in vivo systems. By carefully selecting experimental conditions and employing appropriate controls, researchers can effectively use this compound to advance our understanding of 5-HT4 receptor pharmacology and its role in health and disease.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Measuring the Effects of SDZ 205-557 on Peristaltic Contractions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of SDZ 205-557, a selective 5-HT4 receptor antagonist, on gastrointestinal peristaltic contractions. The following protocols are based on established in vitro methodologies and are intended to assist in the preclinical evaluation of compounds targeting gut motility.
Introduction
This compound is a chemical compound that acts as a selective antagonist for the 5-HT4 receptors.[1] In the gastrointestinal (GI) tract, 5-HT4 receptors are involved in modulating motility.[2] Understanding the impact of 5-HT4 receptor antagonism by substances like this compound on peristaltic contractions is crucial for the development of drugs targeting motility disorders.[3] These protocols outline the use of isolated tissue preparations in an organ bath system to quantitatively assess the effects of this compound on peristalsis.
Data Presentation
The following table summarizes the quantitative effects of this compound on peristaltic contractions as observed in studies using guinea-pig isolated ileum and colon.
| Concentration of this compound | Tissue Preparation | Observed Effect on Peristaltic Contractions | Reference |
| 1 µM | Guinea-pig isolated ileum | Failed to modify the peristaltic reflex when administered alone. Caused a parallel dextral shift in the concentration-effect curve to 5-HT. | [4] |
| 1–10 µM | Guinea-pig distal colon | In many preparations, peristaltic contractions were temporarily blocked. Following the temporary blockade, contractions often recovered with characteristics not significantly different from controls. | [5][6][7] |
| 3 µM | Guinea-pig distal colon (5-HT depleted) | Abolished peristaltic contractions. | [6] |
| 5–10 µM | Guinea-pig distal colon | Caused permanent blockade of peristaltic activity in approximately half of the animals studied. | [5][7] |
| up to 10 µM | Guinea-pig distal colon | In the majority of preparations where contractions recovered after temporary blockade, the amplitude of the contractions was unaffected. | [5][7] |
Experimental Protocols
This section details the methodology for measuring the effects of this compound on peristaltic contractions in isolated guinea-pig ileum or colon.
Tissue Preparation
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Immediately perform a laparotomy and carefully excise a segment of the distal colon or ileum.[3]
-
Place the excised tissue segment in a petri dish containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11), continuously gassed with 95% O2 and 5% CO2 at 37°C.
-
Gently flush the lumen of the intestinal segment with Krebs solution to remove any remaining contents.
-
For specific experimental aims, the mucosa and submucosal plexus can be removed by microdissection.[5][6]
Organ Bath Setup
-
Mount the prepared intestinal segment in a heated (37°C) organ bath containing Krebs solution and aerated with 95% O2 and 5% CO2.[8][9]
-
The oral end of the segment should be cannulated and connected to a pressure transducer to measure intraluminal pressure.
-
The aboral end should be left open to allow for the expulsion of fluid.
-
Attach the aboral end of the tissue to an isometric force transducer to record circular muscle contractions.[9]
-
Allow the tissue to equilibrate in the organ bath for at least 30-60 minutes before initiating the experiment.
Induction of Peristalsis
-
Peristaltic contractions can be induced by distension of the intestinal lumen.[5][6]
-
This can be achieved by either a slow, constant infusion of Krebs solution into the lumen or by the insertion of a fecal pellet (or an artificial pellet of similar size and shape).[5][6]
-
Maintain a constant intraluminal pressure to evoke repetitive peristaltic contractions.
Application of this compound
-
Prepare stock solutions of this compound in a suitable solvent (e.g., distilled water or dimethyl sulfoxide) and make subsequent dilutions in Krebs solution.
-
Once stable and repetitive peristaltic contractions are established, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 1 µM, 3 µM, 10 µM).[5][6]
-
Allow sufficient time between each concentration for the tissue to respond.
-
Record the changes in the frequency, amplitude, and duration of peristaltic contractions.
Data Acquisition and Analysis
-
Continuously record the intraluminal pressure and circular muscle contractions using a suitable data acquisition system.
-
Analyze the recordings to quantify the parameters of peristaltic contractions, including the interval between contractions, the amplitude of contractions, and the pressure threshold required to elicit a contraction.
-
Express the effects of this compound as a percentage change from the baseline control values.
-
Statistical analysis should be performed to determine the significance of the observed effects.
Mandatory Visualizations
Caption: Signaling pathway of 5-HT4 receptor antagonism by this compound.
Caption: Experimental workflow for measuring this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. ijper.org [ijper.org]
- 4. 5-HT4 receptor mediated facilitation of the emptying phase of the peristaltic reflex in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 8. reprocell.com [reprocell.com]
- 9. reprocell.com [reprocell.com]
Application Notes and Protocols for Evaluating SDZ 205-557 in Rodent Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of SDZ 205-557, a dual 5-HT₃ and 5-HT₄ receptor antagonist, in rodent models of colitis. Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Serotonin (5-HT) plays a crucial role in regulating gut motility, secretion, and inflammation, making its receptors viable therapeutic targets. This compound, by antagonizing both 5-HT₃ and 5-HT₄ receptors, presents a compound of interest for investigation in colitis models.[1][2][3] This document outlines the necessary protocols for inducing colitis in rats, assessing disease severity, and evaluating the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist at both 5-HT₃ and 5-HT₄ receptors.[1][2][3] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase via a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade is involved in modulating gastrointestinal motility and other physiological processes. By blocking this receptor, this compound can potentially modulate a pro-inflammatory signaling pathway. The 5-HT₃ receptor is a ligand-gated ion channel, and its antagonism is known to reduce visceral pain and nausea.
References
Application Notes and Protocols for Administering SDZ 205-557 in Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SDZ 205-557, a dual 5-HT₃ and 5-HT₄ receptor antagonist, for investigating cognitive function in preclinical models. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant behavioral assays.
Introduction
This compound (2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester) is a valuable pharmacological tool for elucidating the roles of the serotonergic system, specifically the 5-HT₃ and 5-HT₄ receptors, in cognitive processes.[1] As a competitive antagonist, it blocks the binding of the endogenous neurotransmitter serotonin to these receptors, thereby inhibiting their downstream signaling cascades.[1] Understanding its application is crucial for studies investigating learning, memory, and other cognitive domains.
Mechanism of Action
This compound exerts its effects by competitively binding to both 5-HT₃ and 5-HT₄ receptors.[1] These two receptor subtypes operate through distinct signaling mechanisms:
-
5-HT₄ Receptors: These are G-protein coupled receptors (GPCRs) that primarily signal through the Gαs subunit. Activation of 5-HT₄ receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing synaptic plasticity and cognitive functions.
-
5-HT₃ Receptors: In contrast, 5-HT₃ receptors are ligand-gated ion channels. When activated by serotonin, these receptors open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to rapid depolarization of the neuronal membrane. This fast excitatory neurotransmission is implicated in various cognitive and behavioral processes.
By antagonizing both receptor types, this compound allows researchers to probe the combined or individual contributions of these pathways to cognitive performance.
Quantitative Data for this compound
The following table summarizes key in vitro and in vivo quantitative data for this compound, facilitating experimental design and data interpretation.
| Parameter | Value | Species/Tissue | Notes |
| 5-HT₄ Receptor Antagonism | |||
| pA₂ value | 7.5 | Guinea-pig hippocampus | Competitive antagonism of 5-carboxamidotryptamine-stimulated adenylyl cyclase.[1][2] |
| pA₂ value | 7.3 | Rat oesophagus | Surmountable antagonism of 5-HT₄-mediated relaxation.[1][2] |
| pA₂ value | 7.4 | Guinea-pig ileum | Antagonism of 5-HT and 5-methoxytryptamine-induced responses.[3] |
| 5-HT₃ Receptor Affinity | |||
| pKi | ~6.2 | Guinea-pig ileum | Functional affinity in functional studies.[1][2] |
| pKi | ~6.9 | NG108-15 cells | Binding affinity at sites labelled by [³H]-quipazine.[1][2] |
| In Vivo Pharmacokinetics | |||
| Half-life of inhibitory response | ~23 minutes | Anaesthetized, vagotomized micropig | Transient blockade of 5-HT₄-mediated tachycardia.[1][2] |
| In Vivo Dosage (Cognitive Studies) | |||
| Dose Range | 1.0 - 10.0 mg/kg | Rat | Investigated in a Pavlovian/Instrumental Autoshaping task (no significant effect observed at these doses in this specific paradigm).[4] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of the 5-HT₄ and 5-HT₃ receptors and the point of intervention for this compound.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pharmacological Analysis of an Associative Learning Task: 5-HT1 to 5-HT7 Receptor Subtypes Function on a Pavlovian/Instrumental Autoshaped Memory - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with SDZ 205-557 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with SDZ 205-557 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary mechanism of action?
This compound hydrochloride is a potent and selective antagonist for the serotonin 5-HT3 and 5-HT4 receptors.[1][2][3] Its primary mechanism of action involves competitively blocking the binding of serotonin to these receptors, thereby inhibiting their downstream signaling pathways.[1] These receptors are implicated in various physiological processes, including gastrointestinal motility and neurotransmission.[1][4]
Q2: What are the recommended solvents for dissolving this compound hydrochloride?
This compound hydrochloride exhibits good solubility in dimethyl sulfoxide (DMSO) and water.[2][5] It is reported to be insoluble in ethanol.[5]
Q3: How should I store the solid compound and prepared stock solutions?
For long-term stability, the solid form of this compound hydrochloride should be stored in a sealed container in a cool, dry place.[6] Once prepared, stock solutions can be stored at -20°C for several months. To ensure the integrity of the compound, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the known solubility of this compound hydrochloride in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [5] |
| Water | 65 mg/mL | [5] |
| Water | up to 100 mM | [2] |
| Ethanol | Insoluble | [5] |
Troubleshooting Guide
Issue: Difficulty in dissolving this compound hydrochloride in water.
-
Solution 1: Gentle Heating and Sonication. To facilitate dissolution, particularly at higher concentrations, gently warm the solution to 37°C (98.6°F).[6] Following warming, use an ultrasonic bath to further aid in dissolving the compound.[6]
-
Solution 2: pH Adjustment. The hydrochloride salt form of this compound suggests that its aqueous solubility may be pH-dependent. Although specific data on the effect of pH is limited, ensuring the aqueous solvent is not basic may help maintain solubility. For most cell culture and physiological buffers, the pH should be compatible.
Issue: Precipitation of the compound after diluting a DMSO stock solution into an aqueous buffer.
-
Problem: This is a common issue when diluting a highly concentrated DMSO stock into an aqueous medium, as the compound may be less soluble in the final buffer composition.
-
Solution 1: Lower the Final Concentration. If possible, lower the final experimental concentration of this compound hydrochloride.
-
Solution 2: Increase the Final DMSO Concentration. Ensure that the final concentration of DMSO in your experimental setup is sufficient to maintain solubility, while remaining non-toxic to your cells or model system. Typically, final DMSO concentrations of 0.1% to 0.5% are well-tolerated in many biological assays.
-
Solution 3: Serial Dilutions. Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual decrease in DMSO concentration can sometimes prevent abrupt precipitation.
-
Solution 4: Prepare an Aqueous Stock. Given its solubility in water, consider preparing a stock solution directly in water or a suitable buffer, which can then be further diluted in the same aqueous medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound hydrochloride (Molecular Weight: 337.25 g/mol )[6] in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C.
Protocol 2: Preparation of a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh the required amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, purified water to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution. If complete dissolution is not achieved, warm the tube to 37°C and sonicate for 10-15 minutes.
-
Sterilization (Optional): If required for your experiment, filter-sterilize the aqueous stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C. Note that aqueous solutions may be more prone to degradation over time compared to DMSO stocks.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways inhibited by this compound hydrochloride and a general experimental workflow for its use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peristaltic particle transport: Topics by Science.gov [science.gov]
Interpreting unexpected results with SDZ 205-557
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDZ 205-557. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] It also exhibits affinity for the 5-HT3 receptor, and the apparent selectivity can be species-dependent. For instance, in guinea-pig ileum, it shows selectivity for the 5-HT4 receptor, which is attributed to an atypical 5-HT3 receptor in this species.[2] It acts as a surmountable antagonist, meaning its effects can be overcome by increasing the concentration of an agonist.[1]
Q2: Are there known off-target effects for this compound?
While this compound is considered selective for 5-HT4 and 5-HT3 receptors, it has been shown to have negligible affinity for a range of other receptors at concentrations typically used for 5-HT4 antagonism. These include 5-HT1, 5-HT2, alpha-1, alpha-2, and opiate (mu) receptors.[1] However, as with any pharmacological tool, it is crucial to consider potential off-target effects, especially at higher concentrations.
Troubleshooting Guides
Unexpected Result 1: Transient or Disappearing Effect on Gastrointestinal Motility
Question: I'm observing an initial inhibition of peristaltic contractions in my guinea-pig colon preparation after applying this compound, but the effect wears off over time, and contractions recover despite the continued presence of the antagonist. Is this expected?
Answer: Yes, this is a documented and repeatable, though unexpected, finding with this compound.
Possible Explanations:
-
Receptor Desensitization and Recovery: In some tissues, particularly under inflammatory conditions, an increased basal release of serotonin (5-HT) can lead to desensitization of 5-HT receptors. The initial application of this compound may block the remaining sensitive receptors, causing a temporary cessation of activity. Over time, the antagonist may allow the desensitized receptors to recover, leading to a resumption of contractions.[3]
-
Endogenous 5-HT Independent Mechanism: Studies have shown that this temporary blockade and subsequent recovery of peristaltic contractions can occur even in tissues depleted of endogenous 5-HT.[4][5] This suggests a complex mechanism that is not solely dependent on competition with endogenous serotonin. The exact mechanism for this recovery in the absence of endogenous 5-HT is still under investigation and represents a significant point of caution when interpreting results.[4][5]
-
Constitutively Active Receptors: One hypothesis is that 5-HT3 and 5-HT4 receptors may exhibit constitutive (agonist-independent) activity. This compound might initially inhibit this activity, but the system adapts over time, leading to the observed recovery.
Troubleshooting Steps:
-
Confirm the Phenomenon: Repeat the experiment, carefully documenting the time course of the effect. Note the time to onset of inhibition and the time to recovery of contractions.
-
Vary the Concentration: Investigate if the duration of the transient block is concentration-dependent. Higher concentrations may lead to a more sustained inhibition.
-
Use an Alternative Antagonist: Compare the effects of this compound with another 5-HT4 antagonist, such as GR 113808, to determine if this is a compound-specific effect.
-
Consider the Tissue State: If using a disease model (e.g., colitis), be aware that the inflamed state can alter serotonin signaling and receptor sensitivity, potentially exaggerating this transient effect.[3]
Unexpected Result 2: Inconsistent or No Effect on Cognitive Function
Question: My experiments investigating the effect of this compound on learning and memory are yielding inconsistent results. Some studies suggest it impairs memory, while my results are showing no significant effect. Why is this happening?
Answer: The effects of 5-HT4 receptor antagonism on cognition are complex and can be influenced by a variety of experimental factors. The literature on this compound and memory is indeed mixed.
Reported Findings:
-
Memory Impairment: Some studies have shown that this compound can impair memory formation in certain learning paradigms.
-
No Effect: Other studies have reported no significant impact of this compound on memory processes.
Factors That May Contribute to Inconsistent Results:
-
Behavioral Task: The specific learning and memory task being used is critical. The role of the 5-HT4 receptor can vary depending on the cognitive domain being assessed (e.g., spatial memory, fear conditioning, object recognition).
-
Dosage and Route of Administration: The dose of this compound and the method of administration (e.g., systemic vs. central) can significantly influence the outcome.
-
Timing of Administration: Whether the compound is administered before or after the learning trial can determine whether it affects acquisition, consolidation, or retrieval of memory.
-
Animal Strain and Species: Genetic differences between animal strains and species can lead to variations in drug response.
-
Basal Serotonergic Tone: The baseline level of serotonin activity in the brain can modulate the effects of a 5-HT4 antagonist.
Troubleshooting Steps:
-
Review Your Protocol: Carefully compare your experimental design to published studies, paying close attention to the factors listed above.
-
Dose-Response Curve: Conduct a dose-response study to determine if the lack of effect is due to an insufficient dose or if higher doses produce a different outcome.
-
Control for Timing: Systematically vary the timing of this compound administration relative to the behavioral task to dissect its effects on different memory phases.
-
Consider a Different Task: If feasible, employ a different, well-validated memory task to see if the effects of this compound are specific to the paradigm you are using.
Data Presentation
Table 1: Comparative Affinity (pA2/pKi) of this compound at 5-HT4 Receptors in Various Tissues
| Tissue/Preparation | Agonist | pA2 / pKi Value | Reference |
| Guinea-Pig Ileum | 5-HT | 7.4 | [1] |
| Guinea-Pig Ileum | 5-Methoxytryptamine | 7.4 | [1] |
| Guinea-Pig Ileum | Renzapride | 7.6 (apparent) | [1] |
| Guinea-Pig Ileum | Zacopride | 6.8 | [1] |
| Guinea-Pig Hippocampus | 5-Carboxamidotryptamine | 7.5 | [2] |
| Rat Oesophagus | 5-HT | 7.3 | [2] |
| Rat Oesophagus | (R)-zacopride | 6.4 | [2] |
| Porcine Forebrain | [3H]5-HT (Displacement) | Low Affinity | [6] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher values indicate greater antagonist potency. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Schild Analysis for Determining Antagonist Affinity (pA2)
This protocol describes the determination of the pA2 value for this compound in an isolated tissue preparation (e.g., guinea-pig ileum).
Materials:
-
Isolated tissue preparation (e.g., guinea-pig ileum longitudinal muscle)
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and data acquisition system
-
5-HT (agonist) stock solution
-
This compound (antagonist) stock solutions of varying concentrations
-
Pipettes and other standard laboratory equipment
Procedure:
-
Tissue Preparation: Mount the isolated tissue strip in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for 5-HT. Start with a low concentration and increase it stepwise until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue to return it to baseline.
-
Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.
-
Second Agonist Concentration-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for 5-HT.
-
Repeat: Repeat steps 3-5 with at least two other concentrations of this compound.
-
Data Analysis:
-
Calculate the EC50 (concentration of agonist that produces 50% of the maximal response) for each 5-HT curve (control and in the presence of each antagonist concentration).
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for Schild Analysis of this compound.
References
- 1. Porcine left atrial and sinoatrial 5-HT4 receptor-induced responses: fading of the response and influence of development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pharmacological Analysis of an Associative Learning Task: 5-HT1 to 5-HT7 Receptor Subtypes Function on a Pavlovian/Instrumental Autoshaped Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Constitutively Active 5-HT Receptors: An Explanation of How 5-HT Antagonists Inhibit Gut Motility in Species Where 5-HT is Not an Enteric Neurotransmitter? [frontiersin.org]
- 5. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OAK 2019 ABSTRACTS [cfin.au.dk]
Technical Support Center: Off-Target Effects of SDZ 205-557 at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of SDZ 205-557, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent antagonist of the serotonin 5-HT3 and 5-HT4 receptors.[1] It is often used in research to investigate the physiological roles of these two receptor subtypes.
Q2: I am observing unexpected effects in my experiment when using this compound at high micromolar concentrations. What could be the cause?
A2: At high concentrations, typically in the micromolar range, this compound may exhibit off-target activity by binding to other receptors. This can lead to confounding results that are not mediated by the blockade of 5-HT3 or 5-HT4 receptors. It is crucial to consider these potential off-target effects when interpreting your data.
Q3: What are the known off-target receptors for this compound at high concentrations?
A3: Studies have shown that this compound has low affinity for several other receptors, with pKD values below 5.6. This indicates that at high micromolar concentrations, it may interact with 5-HT1, 5-HT2, alpha-1, alpha-2 adrenergic, and mu-opioid receptors.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that is sufficient to antagonize the 5-HT3 and/or 5-HT4 receptors in your experimental system. Performing a dose-response curve for its primary targets can help determine the optimal concentration range. Additionally, using a structurally different 5-HT3/4 antagonist as a control can help confirm that the observed effects are specific to the antagonism of these primary targets.
Q5: Where can I find information on the signaling pathways of the primary and potential off-target receptors?
A5: Understanding the signaling pathways can help in designing experiments to dissect the observed effects. See the "Signaling Pathways" section below for diagrams of the 5-HT3, 5-HT4, alpha-1 adrenergic, and mu-opioid receptor signaling pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected physiological response in tissue/cell culture at high µM concentrations of this compound. | Off-target binding to other receptors (e.g., adrenergic, opioid). | 1. Review Off-Target Profile: Consult the quantitative data table below to see potential off-target interactions. 2. Dose-Response Curve: Perform a full dose-response curve to determine if the unexpected effect is only present at high concentrations. 3. Use a More Selective Antagonist: If available, use a more selective 5-HT3 or 5-HT4 antagonist as a control. 4. Pharmacological Blockade: Use specific antagonists for the suspected off-target receptors (e.g., an alpha-1 adrenergic antagonist) to see if the unexpected effect is blocked. |
| Inconsistent or variable results between experiments. | Compound precipitation at high concentrations or degradation. | 1. Check Solubility: Visually inspect your stock and working solutions for any signs of precipitation. Consider using a different solvent or sonication if solubility is an issue. 2. Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid degradation. 3. Consistent Experimental Conditions: Ensure all experimental parameters (e.g., temperature, pH, incubation time) are kept consistent between experiments. |
| No observable effect of this compound, even at high concentrations. | Low receptor expression in the experimental model or issues with the compound. | 1. Confirm Receptor Expression: Verify the expression of 5-HT3 and/or 5-HT4 receptors in your cell line or tissue using techniques like qPCR or Western blot. 2. Agonist Positive Control: Ensure that your system responds to a known 5-HT3 or 5-HT4 agonist before testing the antagonist. 3. Verify Compound Integrity: If possible, confirm the purity and integrity of your this compound compound. |
Quantitative Data on Off-Target Affinity
The following table summarizes the known off-target binding profile of this compound. It is important to note that a pKD value below 5.6 corresponds to a dissociation constant (Kd) greater than 2.5 µM, indicating that these interactions are significantly weaker than the affinity for its primary targets.
| Receptor Family | Specific Receptor(s) | Affinity (pKD) | Dissociation Constant (Kd) |
| Serotonin | 5-HT1 | < 5.6 | > 2.5 µM |
| 5-HT2 | < 5.6 | > 2.5 µM | |
| Adrenergic | Alpha-1, Alpha-2 | < 5.6 | > 2.5 µM |
| Opioid | Mu (µ) | < 5.6 | > 2.5 µM |
| Histamine | H1 | < 5.6 | > 2.5 µM |
| Muscarinic | M1-M5 | < 5.6 | > 2.5 µM |
| Nicotinic | Neuronal/Muscle | < 5.6 | > 2.5 µM |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for screening a compound against a panel of receptors to identify potential off-target interactions.
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for each receptor.
-
This compound at a range of high concentrations.
-
A known unlabeled ligand for each receptor to determine non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Methodology:
-
Preparation: Prepare serial dilutions of this compound, typically from 100 µM down to 1 nM.
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand (typically at its Kd), and either:
-
Buffer (for total binding).
-
A high concentration of a known unlabeled ligand (for non-specific binding).
-
Varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
Technical Support Center: Optimizing SDZ 205-557 Concentration for Receptor Binding Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SDZ 205-557 in receptor binding assays. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during receptor binding assays with this compound, a known antagonist of both 5-HT₃ and 5-HT₄ receptors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Suboptimal this compound Concentration: Excess concentration can lead to binding at low-affinity, non-specific sites. 2. Radioligand Issues: The radioligand may be of low purity or degraded, causing it to adhere to non-receptor components. 3. Inadequate Blocking: Insufficient blocking of non-specific sites on membranes or filters. 4. Improper Washing: Inefficient removal of unbound radioligand during the filtration step. | 1. Optimize this compound Concentration: Perform a concentration-response curve to identify the optimal range that maximizes specific binding while minimizing NSB. 2. Verify Radioligand Quality: Check the radiochemical purity and age of the radioligand. Use a fresh batch if necessary. 3. Improve Blocking: Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Consider adding bovine serum albumin (BSA) to the assay buffer. 4. Optimize Washing: Increase the number and volume of washes with ice-cold buffer. Ensure the washing process is rapid to prevent dissociation of the specific binding. |
| Low Specific Binding Signal | 1. Insufficient Receptor Concentration: The amount of receptor in the membrane preparation may be too low. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time can negatively impact binding. 3. Degraded this compound or Radioligand: The compound or radioligand may have lost activity due to improper storage or handling. | 1. Increase Receptor Concentration: Use a higher concentration of the membrane preparation. If preparing your own, optimize the protocol to increase receptor yield. 2. Optimize Assay Conditions: Systematically vary the pH, temperature, and incubation time to determine the optimal conditions for binding. 3. Use Fresh Reagents: Prepare fresh dilutions of this compound and use a fresh, validated batch of radioligand. |
| Inconsistent or Irreproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 2. Variable Incubation Times or Temperatures: Lack of consistency in the experimental setup. 3. Inhomogeneous Membrane Preparation: The receptor preparation is not uniformly distributed. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions. 2. Standardize Procedures: Use a temperature-controlled incubator and a timer to ensure consistent incubation conditions. 3. Ensure Homogeneity: Vortex the membrane preparation gently before each use to ensure a uniform suspension. |
| Difficulty in Determining IC₅₀/Kᵢ for Dual Receptor Occupancy | 1. Overlapping Affinities: The affinities of this compound for 5-HT₃ and 5-HT₄ receptors may be too similar to distinguish in a mixed receptor population. 2. Inappropriate Radioligand: The chosen radioligand may not be selective enough for the target receptor. | 1. Use Selective Radioligands: Employ a highly selective radioligand for each receptor subtype in separate assays (e.g., [³H]-GR65630 for 5-HT₃ and [³H]-GR113808 for 5-HT₄). 2. Utilize Cell Lines with Single Receptor Expression: Perform binding assays on cell lines stably expressing only the 5-HT₃ or 5-HT₄ receptor. |
Quantitative Data for this compound
The following table summarizes the reported binding affinities of this compound for its primary targets. Note that values can vary depending on the experimental conditions.
| Receptor | Parameter | Value | Species/Tissue |
| 5-HT₄ | pA₂ | 7.5 | Guinea-pig hippocampus[1][2] |
| 5-HT₄ | pA₂ | 7.3 | Rat oesophagus[1][2] |
| 5-HT₃ | pA₂ | 6.2 | Guinea-pig ileum[1][2] |
| 5-HT₃ | pA₂ | 6.9 | NG108-15 cells ([³H]-quipazine)[1][2] |
| 5-HT₃/₄ | IC₅₀ | 4 ± 1 µM | Guinea pig colon (control)[3] |
| 5-HT₃/₄ | IC₅₀ | 16 ± 5 µM | Guinea pig colon (TNBS-inflamed)[3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT₄ Receptor
This protocol describes a method to determine the affinity of this compound for the 5-HT₄ receptor by measuring its ability to compete with a radiolabeled ligand.[4]
Materials:
-
Membrane preparation from cells or tissues expressing the 5-HT₄ receptor.
-
Radioligand: [³H]-GR113808 (a selective 5-HT₄ antagonist).
-
Unlabeled Ligand: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₄ antagonist (e.g., 10 µM GR113808).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[4]
-
Wash buffer: Ice-cold assay buffer.[4]
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[4]
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a source known to express the 5-HT₄ receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]-GR113808.
-
Non-Specific Binding (NSB): Assay buffer, membrane preparation, [³H]-GR113808, and a saturating concentration of the non-specific binding competitor.
-
Competitive Binding: Assay buffer, membrane preparation, [³H]-GR113808, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Competitive Radioligand Binding Assay for 5-HT₃ Receptor
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT₃ receptor.[5][6]
Materials:
-
Membrane preparation from cells or tissues expressing the 5-HT₃ receptor (e.g., HEK293 cells stably expressing the human 5-HT₃A receptor).[5]
-
Radioligand: [³H]-GR65630 (a selective 5-HT₃ antagonist).[5]
-
Unlabeled Ligand: this compound.
-
Non-specific binding control: A high concentration of a known 5-HT₃ antagonist (e.g., 10 µM Granisetron).[5]
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash buffer: Ice-cold binding buffer.[5]
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% PEI for at least 2 hours.[5]
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT₃ receptor.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration.
-
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-GR65630 (at a final concentration near its Kᴅ), and 100 µL of cell membrane suspension.[5]
-
Non-specific Binding (NSB): 50 µL of a high concentration of a known 5-HT₃ antagonist, 50 µL of [³H]-GR65630, and 100 µL of cell membrane suspension.[5]
-
Competitive Binding: 50 µL of each concentration of this compound, 50 µL of [³H]-GR65630, and 100 µL of cell membrane suspension.[5]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[5]
-
Filtration: Terminate the incubation by rapid filtration through the pre-treated filters using a cell harvester.[5]
-
Washing: Wash the filters three times with ice-cold wash buffer.[5]
-
Scintillation Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity.[5]
-
Data Analysis: Follow the same data analysis steps as outlined in Protocol 1.
Visualizations
Caption: 5-HT₄ Receptor Signaling Pathway.
Caption: 5-HT₃ Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Binding Assay.
Caption: Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a competitive antagonist at both 5-HT₃ and 5-HT₄ receptors. This means it binds to the same site as the endogenous ligand, serotonin, but does not activate the receptor, thereby blocking serotonin's effects.
Q2: What concentration of this compound should I use in my initial experiments?
A2: A good starting point is to perform a serial dilution of this compound over a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to generate a full competition curve. This will help you determine the IC₅₀ value and the optimal concentration range for your specific assay conditions.
Q3: How can I be sure that the binding I am observing is specific to the 5-HT₃ or 5-HT₄ receptor?
A3: To ensure specificity, you should use a highly selective radioligand for the receptor of interest. Additionally, you can perform competition experiments with other known selective agonists and antagonists for the 5-HT₃ and 5-HT₄ receptors. The relative affinities of these compounds should align with their known pharmacological profiles.
Q4: Can I use this compound to differentiate between 5-HT₃ and 5-HT₄ receptor populations in the same tissue preparation?
A4: Differentiating between these two receptor populations with this compound alone is challenging due to its affinity for both. To achieve this, it is recommended to use experimental systems that express only one of the receptor subtypes (e.g., specific cell lines) or to use highly selective radioligands for each receptor in separate binding assays.
Q5: What are some common pitfalls to avoid when working with this compound in receptor binding assays?
A5: Common pitfalls include using too high a concentration, which can lead to high non-specific binding; using degraded or impure compound, which can give misleading results; and not optimizing assay conditions such as incubation time and temperature. It is also crucial to ensure the quality and specificity of the radioligand and receptor preparation.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Why is SDZ 205-557 showing no effect in my experiment?
Welcome to the technical support center for SDZ 205-557. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide in-depth guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT3 and 5-HT4 receptors.[1] Its primary mechanism of action is to competitively bind to these receptors, thereby blocking the physiological effects of serotonin (5-hydroxytryptamine, 5-HT).[1] This compound is a valuable tool for studying the roles of 5-HT3 and 5-HT4 receptors in various physiological processes, including gastrointestinal motility and neurotransmission.[1]
Q2: I am not observing any effect of this compound in my experiment. What are the possible reasons?
There are several potential reasons why this compound may not be showing an effect in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. Please refer to the troubleshooting guide below for a systematic approach to identifying the problem.
Q3: Are there known species differences in the affinity of this compound for its target receptors?
Yes, species-specific differences in the affinity and expression of 5-HT3 and 5-HT4 receptors are well-documented and can significantly impact the efficacy of this compound.[2][3][4][5] For example, the 5-HT3 receptor in guinea pigs has been described as atypical, which can affect the apparent selectivity of antagonists like this compound. It is crucial to consider the species or cell line being used and to consult the literature for known variations in receptor pharmacology.
Q4: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound hydrochloride should be stored as a solid at room temperature, protected from light and moisture. For preparing stock solutions, it is soluble in water. However, the long-term stability of the compound in solution may vary, so it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for short periods. Always refer to the manufacturer's instructions for specific guidance on solubility and storage.
Troubleshooting Guide
If you are not observing the expected effect of this compound, follow this troubleshooting workflow:
subgraph "cluster_Troubleshooting" { label="Troubleshooting Workflow for this compound Inactivity"; bgcolor="#F1F3F4"; fontname="Arial"; fontsize=12;
} }
| Issue | Potential Cause | Recommended Action |
| No observable effect of this compound | Compound Integrity: Degradation of the compound due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions as per the manufacturer's guidelines. |
| Solubility Issues: The compound may have precipitated out of solution, especially at high concentrations or in inappropriate buffers. | Visually inspect the solution for any precipitate. Consider preparing a fresh solution and verifying its solubility in the experimental buffer. Sonication may aid in dissolution. | |
| Incorrect Concentration: Errors in calculating the required concentration or in the dilution series. | Double-check all calculations and ensure accurate pipetting. Perform a new dose-response curve to determine the optimal antagonist concentration. | |
| Inconsistent or variable results | Experimental Protocol: Minor variations in experimental conditions such as temperature, pH, or incubation times. | Standardize all experimental parameters and maintain meticulous records. Optimize and maintain consistent incubation times for both agonist and antagonist application.[6] |
| Vehicle Effects: The solvent used to dissolve this compound may have its own biological effects. | Always include a vehicle-only control group to assess any baseline effects of the solvent on the experimental system.[6] | |
| Lack of antagonism | Low or Absent Receptor Expression: The cell line or tissue being used may not express 5-HT3 or 5-HT4 receptors at sufficient levels. | Confirm receptor expression using techniques such as qPCR, Western blot, or radioligand binding assays.[6] Consider using a positive control cell line or tissue known to express the receptors. |
| Species/Strain Differences: The affinity of this compound can vary significantly between species. | Consult the literature for known pA2 or Ki values of this compound in your specific model system. If data is unavailable, consider performing a preliminary experiment to determine its potency. | |
| High Agonist Concentration: An excessively high concentration of the 5-HT agonist may overcome the competitive antagonism of this compound. | Use an appropriate concentration of the agonist, typically around its EC50 value, to allow for effective competition by the antagonist.[6] |
Quantitative Data
The potency of this compound is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.
| Preparation | Receptor Target | pA2 Value | Reference |
| Guinea Pig Ileum | 5-HT4 | 7.4 | [7] |
| Human Jejunum Mucosa | 5-HT4 | Significant inhibition at 10 µM | [8][9] |
| Guinea Pig Distal Colon | 5-HT4 | - | [10] |
Note: Direct comparison of these values should be done with caution due to variations in experimental conditions and tissues used across different studies.
Experimental Protocols
Below are generalized protocols for common assays used to characterize 5-HT receptor antagonists. These should be adapted based on your specific experimental needs and laboratory conditions.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 or 5-HT4 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor.
-
Radioligand (e.g., [3H]GR113808 for 5-HT4 receptors).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled antagonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and then calculate the Ki using the Cheng-Prusoff equation.[6]
Protocol 2: Functional Assay (Isolated Guinea Pig Ileum)
Objective: To assess the functional antagonism of this compound against a 5-HT4 receptor agonist in an isolated tissue preparation.
Materials:
-
Guinea pig ileum segment.
-
Krebs solution (physiological salt solution).
-
Organ bath with a force transducer.
-
5-HT4 receptor agonist (e.g., serotonin).
-
This compound at various concentrations.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in an organ bath containing oxygenated Krebs solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a constant tension.
-
Agonist Response: Generate a cumulative concentration-response curve for the 5-HT4 agonist to establish a baseline.
-
Antagonist Incubation: Wash the tissue and then pre-incubate it with a known concentration of this compound for a defined period.
-
Challenge with Agonist: In the presence of this compound, generate a new concentration-response curve for the agonist.
-
Data Analysis: Determine the degree of the rightward shift in the agonist concentration-response curve caused by this compound. Calculate the pA2 value using a Schild plot analysis.
Signaling Pathways
Understanding the signaling pathways of the target receptors is crucial for interpreting experimental results.
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel.[11] Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na+ and K+, with some permeability to Ca2+), leading to rapid neuronal depolarization and excitation.[11]
subgraph "cluster_5HT3" { label="5-HT3 Receptor Signaling Pathway"; bgcolor="#F1F3F4"; fontname="Arial"; fontsize=12;
} }
5-HT4 Receptor Signaling
The 5-HT4 receptor is a G-protein coupled receptor (GPCR), primarily coupled to Gs.[4] Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
subgraph "cluster_5HT4" { label="5-HT4 Receptor Signaling Pathway"; bgcolor="#F1F3F4"; fontname="Arial"; fontsize=12;
} }
References
- 1. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inter-species variants of the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species differences in 5-HT autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
Addressing the short duration of action of SDZ 205-557 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the short in vivo duration of action of the 5-HT₄ receptor antagonist, SDZ 205-557.
Frequently Asked Questions (FAQs)
Q1: We are observing a very transient effect of this compound in our in vivo experiments. Is this a known issue?
A1: Yes, the short duration of action of this compound in vivo is a well-documented characteristic of this compound. Studies have shown that it produces only a transient blockade of 5-HT₄-mediated effects. For instance, in anesthetized, vagotomized micropigs, the half-life for the inhibitory response of this compound was found to be approximately 23 minutes, which is significantly shorter than other antagonists like tropisetron (116 minutes). The effects of this compound have also been described as variable in magnitude and not consistently maintained.
Q2: What is the underlying cause of the short in vivo half-life of this compound?
A2: The primary reason for the limited in vivo activity of this compound is the hydrolysis of its ester group. This compound is an ester analog of metoclopramide, and this chemical feature makes it susceptible to rapid degradation by plasma esterases.[1][2] This enzymatic cleavage leads to rapid inactivation and clearance of the compound from the systemic circulation.
Q3: How can we confirm that our batch of this compound is being rapidly metabolized in our experimental system?
A3: You can perform an in vitro plasma stability assay to confirm the rapid hydrolysis of this compound. This involves incubating the compound in plasma from the animal species you are using in your in vivo studies and measuring its concentration over time using LC-MS/MS. A rapid decrease in the concentration of the parent compound would confirm its instability in plasma. A detailed protocol for this assay is provided in the "Experimental Protocols" section below.
Q4: Are there any commercially available, longer-acting alternatives to this compound?
A4: Yes, several 5-HT₄ receptor antagonists with improved pharmacokinetic profiles have been developed. One such example is SB 204070, which has a much longer-lasting action with an effective half-life of 18.0 hours when administered at 1 µg/kg in dogs. When considering alternatives, it is crucial to evaluate their selectivity and potency for the 5-HT₄ receptor, as well as their off-target effects.
Troubleshooting Guides
Issue: Inconsistent or weak antagonist effects of this compound in vivo.
| Possible Cause | Troubleshooting Step |
| Rapid metabolism | 1. Increase Dosing Frequency: Administer this compound more frequently to maintain a therapeutic concentration. 2. Continuous Infusion: For more stable plasma concentrations, consider administering this compound via continuous infusion (e.g., using an osmotic minipump). 3. Co-administration with an Esterase Inhibitor: (For research purposes only) Co-administering a broad-spectrum esterase inhibitor may prolong the half-life of this compound. However, this can have confounding effects and should be carefully controlled. |
| Suboptimal Dose | 1. Dose-Response Study: Perform a dose-response study to determine the optimal concentration of this compound for your specific experimental model and endpoint. |
| Compound Degradation | 1. Check Compound Stability: Ensure that the stock solutions of this compound are prepared and stored correctly to prevent degradation before administration. |
Data Presentation
Table 1: Comparison of In Vivo Inhibitory Half-Lives of 5-HT₄ Antagonists
| Compound | Inhibitory Half-Life (minutes) | Species |
| This compound | 23 | Micropig |
| Tropisetron | 116 | Micropig |
| SB 204070 | 1080 (18.0 hours) | Dog |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound
Objective: To determine the rate of hydrolysis of this compound in plasma.
Materials:
-
This compound
-
Plasma (from the relevant species, e.g., rat, mouse)
-
Incubator at 37°C
-
Acetonitrile (with internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound stock solution to pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., 0.25%).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding cold acetonitrile containing an internal standard. This will precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) of this compound by plotting the natural logarithm of the percentage of the parent compound remaining against time.
Protocol 2: In Vivo Pharmacokinetic Study of this compound
Objective: To determine the in vivo half-life of this compound.
Materials:
-
This compound
-
Experimental animals (e.g., rats or mice)
-
Vehicle for administration (e.g., saline)
-
Blood collection supplies
-
LC-MS/MS system
Procedure:
-
Administer a single dose of this compound to the animals via the desired route (e.g., intravenous or intraperitoneal).
-
At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) after administration, collect blood samples.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of this compound versus time and determine the pharmacokinetic parameters, including the elimination half-life.
Visualizations
Caption: Presumed metabolic pathway of this compound.
Caption: Workflow for investigating this compound's short half-life.
Caption: Decision tree for prolonging this compound's action.
References
Potential for SDZ 205-557 to interact with other antagonists
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential for SDZ 205-557 to interact with other antagonists. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. It also exhibits affinity for the 5-HT3 receptor. Its antagonist properties stem from its ability to competitively bind to these receptors, thereby blocking the action of endogenous serotonin (5-HT) and other agonists.[1]
Q2: What are the known receptor binding affinities of this compound?
This compound has been characterized in various in vitro and in vivo systems. Its affinity is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It also has reported Ki (inhibition constant) and pKB values.
Q3: Has this compound been observed to interact with other known antagonists?
Yes, studies have investigated the interaction of this compound with other serotonergic antagonists, particularly at the 5-HT3 and 5-HT4 receptors. These studies are crucial for understanding its selectivity and potential for complex pharmacological interactions. For instance, its effects have been compared and contrasted with antagonists like tropisetron and ondansetron.[1][2]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the interaction of this compound with various agonists and antagonists.
Table 1: Antagonist Potency (pA2/pKB values) of this compound against Various Agonists at the 5-HT4 Receptor
| Agonist | Tissue/Preparation | Parameter | Value | Reference |
| 5-HT | Guinea-pig ileum | pA2 | 7.4 | [3] |
| 5-methoxytryptamine | Guinea-pig ileum | pA2 | 7.4 | [3] |
| 5-carboxamidotryptamine | Guinea-pig hippocampus (adenylyl cyclase stimulation) | pA2 | 7.5 | [1][4] |
| (R)-zacopride | Rat oesophagus | pA2 | 6.4 | [1][4] |
| 5-HT | Rat terminal ileum | pKB | 7.0 | [5] |
Table 2: Affinity (pKi/Affinity values) of this compound at Serotonin Receptors
| Receptor | Tissue/Preparation | Parameter | Value | Reference |
| 5-HT3 | Guinea-pig ileum (functional) | Affinity | 6.2 | [1][4] |
| 5-HT3 | NG108-15 cells ([3H]-quipazine binding) | Affinity | 6.9 | [1][4] |
Table 3: Comparative Antagonist Data
| Antagonist | Agonist/Condition | Tissue/Preparation | Parameter | Value | Reference |
| This compound | 5-HT4-mediated tachycardia | Anaesthetized micropig | Half-life of inhibition | 23 min | [1][4] |
| Tropisetron | 5-HT4-mediated tachycardia | Anaesthetized micropig | Half-life of inhibition | 116 min | [1][4] |
| This compound | 5-HT induced relaxation | Rat terminal ileum | pKB | 7.0 | [5] |
| Tropisetron | 5-HT induced relaxation | Rat terminal ileum | pKB | 6.09 | [5] |
| GR 113808 | 5-HT induced relaxation | Rat terminal ileum | pKB | 8.95 | [5] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to study the interaction of this compound with other antagonists, along with troubleshooting guides.
Isolated Guinea Pig Ileum Assay for 5-HT4 Receptor Antagonism
This ex vivo method is a classic pharmacological preparation to assess the contractile or relaxant responses of intestinal smooth muscle to serotonergic compounds.
Experimental Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Cleanse the ileal segment by flushing with Krebs-Henseleit solution.
-
Cut the ileum into segments of 2-3 cm.
-
-
Organ Bath Setup:
-
Suspend each ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C under a resting tension of 1g.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
-
Data Collection:
-
Record isometric or isotonic contractions using a force-displacement transducer connected to a data acquisition system.
-
Establish a stable baseline before adding any drugs.
-
Construct a cumulative concentration-response curve for a 5-HT4 agonist (e.g., 5-HT, 5-methoxytryptamine).
-
After washing the tissue, incubate with this compound for a predetermined time (e.g., 30 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for the same agonist.
-
To study interactions, the second antagonist can be added with or after this compound, depending on the experimental design.
-
-
Data Analysis:
-
Calculate the agonist's EC50 values in the absence and presence of the antagonist(s).
-
Construct a Schild plot to determine the pA2 value of the antagonist.
-
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| No or weak response to agonist | - Tissue desensitization- Poor tissue health- Incorrect agonist concentration | - Ensure adequate washout between agonist additions.- Handle tissue gently during preparation; ensure proper oxygenation and temperature.- Verify agonist stock solution concentration and dilution calculations. |
| High baseline variability | - Spontaneous muscle contractions- Insufficient equilibration time | - Allow for a longer equilibration period.- Ensure the tissue is not overly stretched. |
| Inconsistent antagonist effect | - Insufficient incubation time- Antagonist degradation | - Ensure the antagonist has enough time to reach equilibrium with the receptor.- Prepare fresh antagonist solutions for each experiment. |
Adenylyl Cyclase Activation Assay
This in vitro assay measures the ability of a 5-HT4 receptor agonist to stimulate the production of cyclic AMP (cAMP) and the ability of an antagonist to block this effect.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the 5-HT4 receptor (e.g., HEK293-5HT4) to 80-90% confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.
-
-
Adenylyl Cyclase Assay:
-
In a 96-well plate, add the membrane preparation, ATP, a phosphodiesterase inhibitor (e.g., IBMX), and the test antagonist (this compound and/or another antagonist) at various concentrations.
-
Pre-incubate the plate.
-
Initiate the reaction by adding a 5-HT4 agonist.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the amount of cAMP produced using a suitable detection kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated cAMP production by the antagonist(s).
-
Determine the IC50 value of the antagonist.
-
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| High background cAMP levels | - Constitutive receptor activity- Contaminated reagents | - Use a cell line with lower basal adenylyl cyclase activity.- Ensure all reagents are fresh and free of contamination. |
| Low signal-to-noise ratio | - Low receptor expression- Inactive adenylyl cyclase | - Use a cell line with higher receptor expression.- Ensure proper storage and handling of cell membranes to maintain enzyme activity. |
| Variable results | - Inconsistent cell numbers- Pipetting errors | - Normalize results to protein concentration.- Use calibrated pipettes and ensure proper mixing. |
Radioligand Binding Assay
This in vitro assay directly measures the binding of a radiolabeled ligand to the 5-HT3 and 5-HT4 receptors and the ability of an unlabeled antagonist to compete for these binding sites.
Experimental Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from tissues or cells expressing 5-HT3 or 5-HT4 receptors as described in the adenylyl cyclase assay protocol.
-
-
Binding Assay:
-
In a 96-well filter plate, add the membrane preparation, a specific radioligand (e.g., [3H]-GR113808 for 5-HT4 receptors), and varying concentrations of the unlabeled antagonist(s) (this compound and/or another antagonist).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Collection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| High non-specific binding | - Radioligand sticking to filters- Too much membrane protein | - Pre-soak filters in polyethyleneimine (PEI).- Reduce the amount of membrane protein per well. |
| Low specific binding | - Low receptor density- Degraded radioligand | - Use a source with higher receptor expression.- Check the age and storage conditions of the radioligand. |
| Inconsistent results | - Incomplete filtration or washing- Pipetting errors | - Ensure consistent and rapid filtration and washing steps.- Use precise pipetting techniques. |
Mandatory Visualizations
Caption: 5-HT4 Receptor Signaling Pathway and the Point of Antagonism by this compound.
References
Mitigating the temporary inhibitory effects of SDZ 205-557
Welcome to the technical support center for SDZ 205-557. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the temporary inhibitory effects of this compound and to offer troubleshooting support for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that functions as a selective antagonist for serotonin (5-HT) receptors, specifically the 5-HT4 and 5-HT3 subtypes.[1] Its mechanism of action involves competitively binding to these receptors, which prevents the endogenous ligand, serotonin, from binding and initiating a downstream signaling cascade.[1] This antagonism can modulate a variety of physiological processes, including gastrointestinal motility and neurotransmission.[1]
Q2: I'm observing a temporary or transient inhibitory effect with this compound in my experiments. Is this a known characteristic of the compound?
A2: Yes, the temporary or transient nature of the inhibitory effect of this compound has been documented, particularly in studies of gastrointestinal motility. In isolated guinea-pig colon preparations, for instance, this compound has been shown to cause a temporary blockade of peristaltic contractions, with recovery of function occurring even while the antagonist is still present.[2][3][4][5] The short duration of action of this antagonist may complicate its use in vivo.[6]
Q3: What is the typical duration of the inhibitory effect of this compound?
A3: The duration of the inhibitory effect can vary depending on the experimental model. In one in vivo study using anesthetized, vagotomized micropigs, the half-life for the inhibitory response of this compound on 5-HT4-mediated tachycardia was found to be 23 minutes.[6] In in vitro studies on guinea-pig colon, the temporary blockade of peristaltic contractions was observed to last for a mean duration of approximately 350 to 400 seconds at concentrations of 1 to 5 µM.
Q4: How can I mitigate the temporary inhibitory effects of this compound in my experiments?
A4: To mitigate the temporary inhibitory effects, consider the following strategies:
-
Optimize Concentration: Use the lowest effective concentration of this compound to achieve the desired antagonism without inducing prolonged or off-target effects.
-
Time-Course Experiments: Conduct time-course experiments to characterize the onset, duration, and recovery from the inhibitory effect in your specific experimental system.
-
Washout Procedures: If your experimental design allows, implement a washout procedure to remove the antagonist from the system and allow for the recovery of function. A detailed washout protocol is provided in the "Experimental Protocols" section.
-
Use of a Structurally Different Antagonist: If the temporary effect is problematic, consider using a different 5-HT4 or 5-HT3 antagonist with a longer half-life, such as tropisetron, which has a reported inhibitory half-life of 116 minutes in the same in vivo model where this compound's was 23 minutes.[6]
Q5: What are the known off-target effects of this compound?
A5: this compound has been shown to have a similar affinity for both 5-HT3 and 5-HT4 receptors.[6] While often described as a selective 5-HT4 antagonist, its activity at 5-HT3 receptors should be considered when interpreting experimental results.[6]
Troubleshooting Guides
Issue 1: Observed Inhibitory Effect of this compound is Weaker or More Transient Than Expected
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your experimental model. Ensure that the concentration is sufficient to achieve the desired level of receptor antagonism. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions to maintain its stability. |
| Rapid Metabolism or Clearance (in vivo) | In in vivo experiments, the short half-life of this compound (reported as 23 minutes in one model) may lead to a transient effect.[6] Consider more frequent administration or the use of a continuous infusion to maintain a steady-state concentration. |
| Receptor Desensitization/Internalization | Prolonged exposure to an antagonist can sometimes lead to changes in receptor expression or sensitivity. Minimize the duration of exposure to the antagonist if possible. |
| Presence of Endogenous Agonists | High concentrations of endogenous serotonin in your experimental system may compete with this compound, reducing its apparent potency. |
Issue 2: Complete Lack of an Inhibitory Effect
| Possible Cause | Recommended Solution |
| Low or Absent Receptor Expression | Confirm the expression of 5-HT4 and/or 5-HT3 receptors in your cell line or tissue preparation using techniques such as qPCR, Western blot, or immunohistochemistry. |
| Incorrect Agonist Concentration | If you are measuring antagonism of an agonist-induced response, ensure that the agonist concentration is appropriate (typically around its EC50 value). An excessively high agonist concentration can overcome competitive antagonism. |
| Compound Inactivity | Verify the purity and integrity of your this compound stock. If in doubt, obtain a new batch of the compound from a reputable supplier. |
| Experimental Conditions | Ensure that all experimental parameters, such as temperature, pH, and buffer composition, are optimal for your assay and are kept consistent between experiments. |
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| Inhibitory Half-Life | 23 minutes | Anesthetized, vagotomized micropig (5-HT4-mediated tachycardia) | [6] |
| pA2 value (5-HT4 antagonism) | 7.5 | Guinea-pig hippocampus (adenylyl cyclase stimulation) | [6] |
| pA2 value (5-HT4 antagonism) | 7.3 | Rat carbachol-contracted esophagus | [6] |
| Affinity (pKi) at 5-HT3 receptors | 6.2 | Guinea-pig ileum (functional study) | [6] |
| Affinity (pKi) at 5-HT3 binding sites | 6.9 | NG108-15 cells ([3H]-quipazine binding) | [6] |
Experimental Protocols
Protocol 1: General Washout Procedure for In Vitro Preparations (Cell Culture or Isolated Tissue)
Objective: To remove this compound from the experimental system to allow for the recovery of cellular or tissue function.
Materials:
-
Pre-warmed, fresh culture medium or physiological salt solution (e.g., Krebs solution).
-
Aspiration system.
-
Pipettes.
Procedure:
-
Initial Aspiration: Carefully aspirate the medium or solution containing this compound from the cell culture dish or organ bath.
-
First Wash: Gently add a volume of fresh, pre-warmed medium/solution equal to or greater than the original volume.
-
Incubation (Optional but Recommended): Incubate the preparation for 5-10 minutes at the appropriate temperature (e.g., 37°C) to allow for the diffusion of the antagonist from the tissue or cell surface.
-
Second Aspiration: Aspirate the wash solution.
-
Repeat Wash Steps: Repeat steps 2-4 for a total of 3-5 washes. The number of washes may need to be optimized for your specific system.
-
Final Incubation: After the final wash, add fresh medium/solution and allow the preparation to equilibrate for a period of time (e.g., 15-30 minutes) before resuming your experiment.
-
Functional Recovery Check: After the washout and equilibration period, re-test the functional response to confirm that the inhibitory effect of this compound has been reversed.
Protocol 2: Characterizing the Temporary Inhibitory Effect in an Isolated Tissue Preparation
Objective: To determine the onset, duration, and recovery of the inhibitory effect of this compound on an agonist-induced response in an isolated tissue.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum).
-
Organ bath system with isometric transducers.
-
Physiological salt solution (e.g., Krebs solution).
-
5-HT receptor agonist (e.g., serotonin).
-
This compound.
-
Data acquisition system.
Procedure:
-
Tissue Equilibration: Mount the isolated tissue in the organ bath and allow it to equilibrate under appropriate tension until a stable baseline is achieved.
-
Baseline Agonist Response: Obtain a baseline response by adding a known concentration of the 5-HT agonist (e.g., EC50 concentration) to the bath and record the response until it reaches a plateau.
-
Washout: Perform a washout procedure as described in Protocol 1 to remove the agonist.
-
Antagonist Incubation: Once the tissue has returned to baseline, add the desired concentration of this compound to the bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Agonist Challenge in the Presence of Antagonist: In the continued presence of this compound, add the same concentration of the 5-HT agonist used in step 2.
-
Continuous Recording: Continuously record the tissue response over an extended period (e.g., 60-120 minutes) to observe the initial inhibition and any subsequent recovery of the agonist-induced response.
-
Data Analysis: Analyze the data to determine the time to onset of inhibition, the maximum inhibition achieved, the duration of the inhibitory effect, and the time to partial or full recovery of the response.
Mandatory Visualizations
References
Technical Support Center: SDZ 205-557 in Reserpine-Treated Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SDZ 205-557 in reserpine-treated animal models, a common approach for studying Parkinson's disease and related monoamine depletion syndromes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in reserpine-treated animals. | - Reserpine dosage is too high for the specific strain, age, or sex of the animal.[1] - Dehydration and malnutrition due to severe motor impairment (akinesia). | - Reduce Reserpine Dosage: Start with a lower dose (e.g., 0.5-1 mg/kg) and titrate up to the desired effect. For progressive models, a low dose of 0.1 mg/kg administered over a longer period can be effective and better tolerated.[1][2] - Supportive Care: Provide softened food mash on the cage floor and easily accessible water bottles with long sipper tubes. Monitor body weight and hydration status daily. |
| Inconsistent or absent motor deficits (e.g., catalepsy, akinesia) after reserpine administration. | - Insufficient Reserpine Dosage: The dose may be too low to cause significant monoamine depletion. - Animal Strain/Sex Differences: Some strains or sexes of rodents may be less sensitive to reserpine.[1] - Improper Reserpine Handling: Reserpine is sensitive to light and can degrade if not stored properly. | - Optimize Dosage and Schedule: Increase the dose of reserpine incrementally. Alternatively, a repeated low-dose regimen (e.g., 0.1 mg/kg every other day) can induce progressive motor deficits.[1][2] - Review Literature for Strain/Sex: Consult literature for appropriate dosage ranges for your specific animal model. For instance, female mice may take longer to develop motor impairments.[1] - Proper Handling: Store reserpine protected from light and prepare fresh solutions for injection. |
| Animals exhibit excessive sedation unrelated to motor deficits. | - Non-specific effects of reserpine: Reserpine depletes other monoamines like serotonin and norepinephrine, which can cause sedation.[1][3] | - Allow for an Acclimatization Period: Behavioral testing should be conducted at a consistent time point after reserpine administration when sedative effects may have partially subsided, but motor deficits are present. - Consider the Research Question: If sedation is a confounding factor, this model may not be suitable for certain behavioral tests. |
| Unexpected behavioral outcomes after this compound administration. | - Off-target effects: this compound has affinity for both 5-HT4 and 5-HT3 receptors.[4][5] - Dose-dependent effects: The behavioral effects of this compound can vary with the dose administered.[6] | - Include Appropriate Controls: Use a selective 5-HT3 antagonist as a control to dissect the contribution of each receptor subtype. - Perform a Dose-Response Study: Test a range of this compound doses to identify the optimal concentration for the desired effect.[6] |
| Variability in non-motor symptoms (e.g., depression-like behavior, anxiety). | - Baseline behavioral differences: Animals may have inherent differences in their predisposition to anxiety or depression.[2][7] - Sensitivity of behavioral tests: The chosen behavioral paradigms may not be sensitive enough to detect subtle changes. | - Baseline Testing: Conduct baseline behavioral tests before reserpine administration to stratify animals into groups.[2] - Use a Battery of Tests: Employ multiple behavioral tests to assess non-motor symptoms comprehensively (e.g., sucrose preference test for anhedonia, open field test for locomotor activity and anxiety).[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of reserpine in inducing a Parkinson's-like state?
Reserpine is an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][3] VMAT2 is responsible for packaging monoamines (dopamine, norepinephrine, and serotonin) into synaptic vesicles for release. By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters in the presynaptic terminal, mimicking the monoaminergic deficit observed in Parkinson's disease.[1][7]
Q2: What are the typical dosages and administration schedules for reserpine?
The dosage and schedule depend on whether an acute or progressive model is desired.
-
Acute Model: A single intraperitoneal (i.p.) injection of 1-10 mg/kg can induce robust motor deficits.[1]
-
Progressive Model: Repeated lower doses, such as 0.1 mg/kg i.p. every other day for several weeks, can produce a more gradual onset of motor and non-motor symptoms.[1][2]
Q3: What is the mechanism of action of this compound?
This compound is a competitive antagonist of serotonin receptors, with affinity for both 5-HT4 and 5-HT3 subtypes.[4][5] Its effects are dependent on the specific receptor population being modulated in a given tissue or brain region.
Q4: How long do the effects of reserpine last?
The depletion of monoamines after a single dose of reserpine can begin within 30 minutes of injection and may last for up to 14 days, with levels returning to normal around 21 days.[1]
Q5: What behavioral tests are commonly used to assess the effects of reserpine?
A variety of behavioral tests are used to characterize the motor and non-motor deficits in reserpine-treated animals:
-
Motor Function:
-
Catalepsy Bar Test: Measures the time an animal remains in an imposed posture.[1][10]
-
Open Field Test: Assesses hypokinesia (reduced movement) and bradykinesia (slowness of movement).[1][8]
-
Oral Dyskinesia Test: Measures vacuous chewing movements, a model for tardive dyskinesia but also observed in parkinsonian models.[1][10]
-
-
Non-Motor Function:
Q6: Are there any known interactions between this compound and the reserpine model in the context of CNS disorders?
Direct studies of this compound in reserpine-induced models of Parkinson's disease are not extensively reported in the provided search results. However, one study investigated the effects of this compound on peristaltic contractions in the guinea-pig colon, including in reserpine-treated animals, suggesting a role in modulating gastrointestinal function.[11][12][13] Given that 5-HT4 receptors are involved in dopamine release, it is plausible that this compound could modulate the remaining dopaminergic signaling in a reserpine-treated animal.[14]
Experimental Protocols
Reserpine-Induced Progressive Parkinsonism Model
This protocol is adapted from studies using a repeated low-dose reserpine administration to induce a progressive Parkinson's-like phenotype.[1][2]
-
Animals: Use age- and sex-matched rodents (e.g., 6-month-old male C57BL/6 mice or Sprague-Dawley rats).[1]
-
Housing: House animals individually or in small groups with ad libitum access to food and water.
-
Reserpine Preparation: Dissolve reserpine in a vehicle solution (e.g., a few drops of glacial acetic acid, then diluted with sterile water). Prepare fresh on each day of injection and protect from light.
-
Administration:
-
Administer reserpine at a dose of 0.1 mg/kg via intraperitoneal (i.p.) injection.
-
Inject animals every other day for a period of 40 days.[2]
-
A control group should receive vehicle injections following the same schedule.
-
-
Monitoring:
-
Monitor animal health, body weight, and food/water intake daily.
-
Provide supportive care (e.g., softened food on the cage floor) if significant motor impairment develops.
-
-
Behavioral Testing:
-
Conduct baseline behavioral tests before the first reserpine injection.
-
Perform behavioral tests (e.g., catalepsy bar test, open field test, sucrose preference test) at regular intervals throughout the 40-day period to track the progression of symptoms.
-
Visualizations
Caption: Mechanism of Reserpine-Induced Monoamine Depletion.
Caption: Experimental Workflow for Studying this compound in a Reserpine Model.
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Preclinical reserpine models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment [frontiersin.org]
- 4. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 5. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of peripheral 5-HT4 receptors reduces visceral and cutaneous pain in mice, and induces visceral analgesia after simultaneous inactivation of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Evaluation of the face validity of reserpine administration as an animal model of depression--Parkinson's disease association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Behavioral effects of MK-801 on reserpine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Specificity of SDZ 205-557 for 5-HT4 Receptors
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of SDZ 205-557 as a selective 5-HT4 receptor antagonist. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the specificity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise when using this compound.
Q1: I'm not observing any antagonist effect of this compound on the 5-HT4 receptor-mediated response in my assay. What could be the issue?
Possible Causes and Solutions:
-
Inadequate Concentration: Ensure you are using a sufficient concentration of this compound. The reported pA2 value for this compound at 5-HT4 receptors is approximately 7.4-7.5, which corresponds to an antagonist concentration in the range of 40-100 nM to achieve significant receptor blockade.[1][2] We recommend performing a full concentration-response curve for the antagonist.
-
Agonist Concentration Too High: If the concentration of the 5-HT4 agonist is too high, it may overcome the competitive antagonism of this compound. For antagonist inhibition studies, it is advisable to use an agonist concentration at or near its EC50 value.
-
Incorrect Experimental Conditions: Verify your buffer composition, pH, and temperature, as these can influence ligand binding.
-
Compound Integrity: Ensure the stability and purity of your this compound stock solution. Improper storage may lead to degradation.
-
Receptor Splice Variant: Be aware of the specific 5-HT4 receptor splice variant expressed in your experimental system, as this could potentially influence ligand binding and functional responses.
Q2: I'm observing off-target effects in my experiment. Is this compound not specific for the 5-HT4 receptor?
Understanding the Specificity Profile:
While this compound is a potent 5-HT4 receptor antagonist, it is crucial to be aware of its affinity for the 5-HT3 receptor.[1][2] This is the most significant and commonly reported off-target interaction.
-
5-HT3 Receptor Affinity: this compound has been shown to have a notable affinity for 5-HT3 receptors, with reported pKi values in the range of 6.2-6.9.[1] This means that at higher concentrations (typically in the micromolar range), this compound can also block 5-HT3 receptors.
-
Species Differences: The apparent selectivity of this compound can be influenced by the species being studied. For instance, the initial reports of high selectivity were observed in guinea pig tissues, where the 5-HT3 receptor has atypical pharmacology.[1][2] In other species, the affinity for 5-HT3 and 5-HT4 receptors may be more similar.[1]
Troubleshooting Off-Target Effects:
-
Concentration is Key: To ensure 5-HT4 receptor specificity, use the lowest effective concentration of this compound that is sufficient to antagonize the 5-HT4 response in your system.
-
Control Experiments: To confirm that the observed effect is mediated by 5-HT4 receptor blockade and not off-target effects, consider the following controls:
-
Use a structurally different, highly selective 5-HT4 antagonist (e.g., GR 113808) to see if it replicates the effect.
-
In a system where 5-HT3 receptors are present and functional, use a selective 5-HT3 antagonist (e.g., ondansetron) to see if it can block the off-target effect.
-
-
Refer to Binding Affinity Data: Consult the quantitative data on this compound's binding profile to anticipate potential off-target interactions at the concentrations you are using (see Table 1).
Q3: What are the recommended concentrations of this compound for in vitro and in vivo experiments?
-
In Vitro Studies: For functional assays in isolated tissues or cell lines, concentrations in the range of 10 nM to 1 µM are typically used. A concentration-response curve is essential to determine the optimal concentration for your specific experimental conditions.
-
In Vivo Studies: The optimal dose for in vivo studies will depend on the animal model, route of administration, and the specific research question. Doses ranging from 0.1 to 10 mg/kg have been reported in the literature.[3] It is important to perform dose-response studies to determine the most appropriate dose for your experiment while being mindful of the potential for 5-HT3 receptor blockade at higher doses. Also, be aware that this compound has a relatively short duration of action in vivo.[1]
Quantitative Data Presentation
The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes and other receptors to aid in experimental design and interpretation of results.
| Receptor Subtype | Binding Affinity (pKi or pA2) | Species/Tissue | Reference |
| 5-HT4 | 7.4 - 7.5 (pA2) | Guinea pig ileum, Rat oesophagus | [1][2] |
| 5-HT3 | 6.2 (pA2) | Guinea pig ileum | [1] |
| 6.9 (pKi) | NG108-15 cells | [1] | |
| 5-HT1A | < 5.6 (pKD) | Not specified | [4] |
| 5-HT2 | < 5.6 (pKD) | Not specified | [4] |
| α1-adrenergic | < 5.6 (pKD) | Not specified | [4] |
| α2-adrenergic | < 5.6 (pKD) | Not specified | [4] |
| Opiate (μ) | < 5.6 (pKD) | Not specified | [4] |
Note: pA2 is a measure of antagonist potency derived from functional experiments, while pKi and pKD are measures of binding affinity from radioligand binding assays. Higher values indicate greater affinity/potency.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the specificity and efficacy of this compound.
Protocol 1: Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki Determination)
This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the 5-HT4 receptor.
-
Radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., 10 µM GR 113808).
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg of protein).
-
Radiolabeled antagonist at a concentration near its Kd.
-
Varying concentrations of this compound (for competition curve) or buffer (for total binding) or the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay in Isolated Guinea Pig Ileum (pA2 Determination)
This protocol determines the functional antagonist potency (pA2) of this compound by measuring its ability to inhibit 5-HT-induced contractions in the guinea pig ileum.
Materials:
-
Guinea pig ileum segment.
-
Organ bath with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Serotonin (5-HT).
-
This compound.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension. Allow the tissue to equilibrate.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for 5-HT to determine its EC50.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Pre-incubate the tissue with a fixed concentration of this compound for a defined period (e.g., 30 minutes).
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for 5-HT.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of this compound (DR = EC50 of agonist in the presence of antagonist / EC50 of agonist alone).
-
Plot log(DR-1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression of this plot gives the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Signaling Pathway
Caption: Canonical 5-HT4 receptor signaling pathway and the point of intervention by this compound.
Experimental Workflow
Caption: A typical experimental workflow for determining the Ki value of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram to guide troubleshooting for ensuring the specificity of this compound.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 4. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum | Scilit [scilit.com]
Validation & Comparative
A Comparative Guide to 5-HT4 Receptor Antagonists: SDZ 205-557 vs. GR 113808
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent 5-HT4 receptor antagonists, SDZ 205-557 and GR 113808. The information presented is collated from preclinical research to assist in the selection of appropriate pharmacological tools for in vitro and in vivo studies.
Introduction to 5-HT4 Receptor Antagonism
The 5-hydroxytryptamine 4 (5-HT4) receptor is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract, central nervous system, and heart.[1] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in a variety of physiological processes, including gastrointestinal motility and cognitive function.[1][2] Consequently, 5-HT4 receptor antagonists, which block the action of the endogenous ligand serotonin at these receptors, are valuable research tools and potential therapeutic agents for conditions such as irritable bowel syndrome with diarrhea (IBS-D).[1][2]
In Vitro Pharmacological Profile: A Head-to-Head Comparison
This compound and GR 113808 are both recognized as 5-HT4 receptor antagonists, yet they exhibit distinct pharmacological profiles in terms of potency and selectivity. GR 113808 is consistently reported as a highly potent and selective 5-HT4 antagonist. In contrast, this compound, while an effective 5-HT4 antagonist, also demonstrates significant affinity for the 5-HT3 receptor, a property that should be considered in experimental design.[3]
Comparative Binding Affinities and Functional Potency
The following table summarizes the in vitro potency of this compound and GR 113808 from various studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions, tissues, and cell lines used across different studies.
| Compound | Parameter | Value | Species/Tissue/Cell Line | Reference |
| This compound | pA2 | 7.5 | Guinea-pig hippocampus (adenylyl cyclase stimulation) | [3] |
| pA2 | 7.3 | Rat oesophagus (relaxation) | [3] | |
| pA2 | 7.4 | Guinea-pig ileum (contraction) | [4] | |
| GR 113808 | pKB | 9.43 | Human colonic muscle | [5] |
| Kd | 0.15 nM | Cloned human 5-HT4 receptors | [5] | |
| pA2 | 9.3 | Rat oesophagus (relaxation) | [6] | |
| pKB | 8.9 | Human colon circular smooth muscle | [7] |
Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity for the target receptor. GR 113808 exhibits high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes.[5] In contrast, this compound has been shown to possess a similar affinity for both 5-HT3 and 5-HT4 receptors.[3]
| Compound | Receptor Subtype | Affinity (pKi or other) | Reference |
| This compound | 5-HT4 | pA2 = 7.3 - 7.5 | [3] |
| 5-HT3 | pKi = 6.9 (NG108-15 cells) | [3] | |
| GR 113808 | 5-HT4 | pKB = 9.43 | [5] |
| 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3 | >300-fold lower affinity | [5] |
In Vivo Effects
In vivo studies have highlighted differences in the duration of action between the two antagonists. In anesthetized micropigs, this compound produced only a transient blockade of 5-HT4-mediated tachycardia, with a short half-life of 23 minutes for its inhibitory response.[3] This is in contrast to other antagonists like tropisetron, which showed a much longer duration of action.[3] While direct comparative in vivo studies on gastrointestinal motility are limited, the failure of this compound to modify the peristaltic reflex in isolated guinea pig small intestine has been noted.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key in vitro assays used to characterize 5-HT4 antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the 5-HT4 receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]GR113808.
1. Membrane Preparation:
-
Prepare membranes from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT4 receptor.[1]
-
Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]
-
Centrifuge the homogenate to pellet the membranes.[10]
-
Resuspend the pellet in a suitable assay buffer and determine the protein concentration.[10]
2. Assay Procedure:
-
In a multi-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitive binding.[11]
-
Total Binding: Add assay buffer, membrane preparation, and a fixed concentration of [3H]GR113808.[11]
-
Non-Specific Binding (NSB): Add assay buffer, membrane preparation, [3H]GR113808, and a high concentration of an unlabeled 5-HT4 ligand to saturate the receptors.[11]
-
Competitive Binding: Add assay buffer, membrane preparation, [3H]GR113808, and varying concentrations of the test antagonist (e.g., this compound or GR 113808).[1]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10][12]
3. Separation and Counting:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.[1]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]
-
Quantify the radioactivity retained on the filters using a scintillation counter.[1]
4. Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50).[1]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).
1. Cell Culture:
-
Culture cells stably or transiently expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells) in appropriate multi-well plates.[13]
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist (this compound or GR 113808) in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11][14]
-
Stimulate the cells with a 5-HT4 receptor agonist (e.g., serotonin or a selective agonist) at a concentration that produces a submaximal response (e.g., EC80).[11]
-
Incubate for a defined period to allow for cAMP accumulation.[13]
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[11][13]
4. Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the antagonist.
-
Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production (IC50).[11]
-
If competitive antagonism is observed, the data can be further analyzed using a Schild plot to determine the pA2 value.[6]
Visualizing Key Pathways and Processes
To facilitate a deeper understanding, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for comparing 5-HT4 antagonists.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound and GR 113808 are valuable tools for investigating the role of the 5-HT4 receptor. However, their distinct pharmacological profiles necessitate careful consideration for experimental design. GR 113808 stands out for its high potency and selectivity, making it a preferred choice for studies requiring precise targeting of the 5-HT4 receptor. The dual affinity of this compound for both 5-HT3 and 5-HT4 receptors, along with its short in vivo duration of action, should be taken into account when interpreting results. Researchers should select the antagonist that best suits the specific requirements and context of their experimental paradigm.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.luc.edu [scholars.luc.edu]
- 7. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-HT3 Receptor Antagonists: Ondansetron vs. Tropisetron
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two prominent 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists: ondansetron and tropisetron. While the initial query referenced SDZ 205-557, a compound identified as a dual 5-HT3/5-HT4 receptor antagonist, this analysis focuses on tropisetron (also known as SDZ-ICS-930) as a more direct and clinically relevant comparator to ondansetron for selective 5-HT3 receptor blockade.[1][2][3][4] Both ondansetron and tropisetron are cornerstone antiemetic agents used in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1][5][6]
Ondansetron, the first highly selective 5-HT3 receptor antagonist, is a carbazole derivative.[6][7] Tropisetron is a potent and selective indole derivative that also acts as a partial agonist at α7-nicotinic receptors.[1][5][8][9] Despite their shared mechanism of action at the 5-HT3 receptor, they exhibit differences in chemical structure, receptor binding affinity, and pharmacokinetic profiles, which may influence their clinical application.[7][10]
Quantitative Comparison of Receptor Affinity
The binding affinity of a drug for its target receptor is a critical determinant of its potency. The table below summarizes the reported binding affinities (Ki or pKi) of ondansetron and tropisetron for the 5-HT3 receptor. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Reference Cell/Tissue |
| Ondansetron | 5-HT3 | 8.07 | 6.16 | Not Specified |
| Tropisetron | 5-HT3 | Not Specified | 5.3 | Not Specified |
Note: Binding affinity values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.[11]
Signaling Pathways and Experimental Protocols
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, specifically a member of the Cys-loop superfamily.[12][13] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast synaptic transmission.[12][14]
Upon binding of serotonin, the 5-HT3 receptor channel opens, allowing for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), and to a lesser extent potassium (K+).[12][13][15] This influx of positive ions leads to depolarization of the neuronal membrane, resulting in an excitatory response.[12][16] In the context of emesis, activation of 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the central nervous system initiates the vomiting reflex.[3][6] 5-HT3 receptor antagonists like ondansetron and tropisetron competitively block this binding site, preventing channel opening and subsequent neuronal depolarization.[3][17]
Experimental Protocol: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for a receptor.[18][19] This protocol outlines the key steps for assessing the affinity of ondansetron or tropisetron for the 5-HT3 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., ondansetron, tropisetron) for the 5-HT3 receptor.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing human 5-HT3 receptors (e.g., HEK293 cells).[18]
-
Radioligand: A radiolabeled 5-HT3 receptor antagonist with high affinity, such as [3H]granisetron.[18]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[18]
-
Test Compounds: Ondansetron and tropisetron at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM Granisetron) to determine non-specific binding.[19][20]
-
Instrumentation: Scintillation counter, filtration apparatus.[18]
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]granisetron) and varying concentrations of the test compound.[18] Wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor) are also prepared.[18][20]
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.[18][20]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[18][19]
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[18][19]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[18][19]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[18]
Conclusion
Both ondansetron and tropisetron are effective and selective antagonists of the 5-HT3 receptor. While they share a primary mechanism of action in preventing emesis, their distinct chemical structures and pharmacological profiles, including binding affinities and potential interactions with other receptors (such as tropisetron's activity at α7-nicotinic receptors), provide a basis for differential therapeutic applications and further research.[9][21] The choice between these agents may be guided by factors such as the specific clinical scenario, patient characteristics, and potential for drug interactions. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and novel 5-HT3 receptor modulators.
References
- 1. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tropisetron. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Tropisetron - Wikipedia [en.wikipedia.org]
- 9. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. karger.com [karger.com]
- 12. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 13. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of SDZ 205-557 in New Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SDZ 205-557's performance against other common 5-HT receptor antagonists. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the selectivity of this compound in novel experimental models.
Executive Summary
This compound is a potent antagonist at both 5-HT₃ and 5-HT₄ receptors.[1] Its apparent selectivity for the 5-HT₄ receptor, as initially reported in some preclinical models like the guinea pig ileum, has been shown to be species-dependent.[1][2] In species where the 5-HT₃ receptor has atypical pharmacology, this compound may appear more selective for the 5-HT₄ receptor. However, in other models, it demonstrates significant affinity for both receptor subtypes.[1] This lack of absolute selectivity necessitates careful experimental design and the use of appropriate controls and comparative compounds to validate its use as a selective 5-HT₄ antagonist in new experimental systems. This guide provides a comparative analysis of this compound with other well-characterized 5-HT receptor antagonists, detailed experimental protocols for selectivity validation, and visual aids to understand the relevant signaling pathways and workflows.
Comparative Selectivity of this compound and Alternatives
The following table summarizes the reported binding affinities (pKi) and functional potencies (pA₂) of this compound and other commonly used 5-HT receptor antagonists. It is important to note that these values are derived from various studies and experimental conditions, and direct comparison should be made with caution.
| Compound | Primary Target(s) | Receptor Affinity (pKi) / Potency (pA₂) | Notes |
| This compound | 5-HT₄ / 5-HT₃ | 5-HT₄: pA₂ = 7.4 - 7.7[2][3] 5-HT₃: pA₂ = 6.8[2] | Exhibits similar affinity for both 5-HT₃ and 5-HT₄ receptors in some tissues.[1] Apparent 5-HT₄ selectivity in guinea pig ileum is due to atypical 5-HT₃ receptor pharmacology in this species.[1] |
| Tropisetron | 5-HT₃ | 5-HT₃: High affinity (specific values vary by study) | Also exhibits antagonist activity at 5-HT₄ receptors, but is generally more potent at 5-HT₃ receptors.[4] |
| Ondansetron | 5-HT₃ | 5-HT₃: High affinity (specific values vary by study) | Considered a highly selective 5-HT₃ receptor antagonist.[3] |
| GR 113808 | 5-HT₄ | 5-HT₄: pKi ≈ 9.0[5] | A highly potent and selective 5-HT₄ receptor antagonist, often used as a reference compound.[5] |
| SB 204070 | 5-HT₄ | 5-HT₄: High affinity (specific values vary by study) | A potent and selective 5-HT₄ receptor antagonist.[4] |
Experimental Protocols for Selectivity Validation
To rigorously validate the selectivity of this compound in a new experimental model, a combination of radioligand binding assays and functional assays is recommended.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for 5-HT₃ and 5-HT₄ receptors, as well as a panel of other relevant receptors to assess off-target binding.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells stably expressing human 5-HT₃A or 5-HT₄ receptors).[1][6]
-
Radioligand:
-
Test compounds: this compound and a panel of comparator compounds (e.g., tropisetron, ondansetron, GR 113808, SB 204070).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Cold Assay Buffer.[6]
-
Non-specific binding control: A high concentration of a known non-labeled antagonist for the receptor of interest (e.g., 10 µM Granisetron for 5-HT₃ receptors).[1]
-
Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound).[6]
-
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[1]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
-
Counting:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement for 5-HT₄ Receptor Antagonism
This assay measures the ability of an antagonist to block the agonist-induced functional response of the 5-HT₄ receptor, which is typically coupled to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[9]
Objective: To determine the functional potency (pA₂) of this compound and comparator compounds in blocking 5-HT₄ receptor activation.
Materials:
-
Cells expressing the 5-HT₄ receptor (e.g., HEK293 or CHO cells).[8]
-
5-HT₄ receptor agonist (e.g., Serotonin, 5-methoxytryptamine).[9]
-
Test antagonist (this compound) and comparators.
-
Cell culture medium and stimulation buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[8]
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.[8]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist or vehicle.[8]
-
Agonist Stimulation: Add a fixed concentration of the 5-HT₄ agonist (typically the EC₈₀, the concentration that produces 80% of the maximal response) to stimulate the cells.[8]
-
cAMP Production: Incubate the plate to allow for cAMP accumulation.[8]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.[8][10]
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP response against the log concentration of the antagonist.
-
Determine the IC₅₀ value for the antagonist.
-
Calculate the pA₂ value using the Schild equation to quantify the antagonist's potency.
-
Visualizing Pathways and Workflows
To further aid in the understanding of the experimental context, the following diagrams illustrate the 5-HT₄ receptor signaling pathway and a typical workflow for validating antagonist selectivity.
Caption: 5-HT₄ Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Validation.
Conclusion
Validating the selectivity of any pharmacological tool is crucial for the generation of reliable and reproducible data. In the case of this compound, its known dual activity at 5-HT₃ and 5-HT₄ receptors underscores the importance of a thorough validation process in any new experimental model. By employing a combination of binding and functional assays, and by comparing its effects with more selective antagonists, researchers can confidently define the pharmacological profile of this compound within their specific system. The experimental protocols and comparative data provided in this guide serve as a valuable resource for designing and executing these critical validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ferrandeducation.com [ferrandeducation.com]
- 5. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of the 5-HT4 Receptor Antagonist SDZ 205-557
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the efficacy of SDZ 205-557, a notable 5-HT₄ receptor antagonist. For contextual understanding and performance benchmarking, its efficacy data is presented alongside other key 5-HT receptor antagonists, namely GR 113808 and ondansetron. This document synthesizes quantitative data from various preclinical studies, details the experimental methodologies employed, and visualizes key biological pathways and workflows to offer a thorough comparative overview.
Quantitative Efficacy Data
The antagonist potency of this compound and its comparators is most commonly expressed as a pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. The following table summarizes the pA₂ values obtained from various in vitro functional assays.
| Antagonist | Test System | Agonist | pA₂ Value | Receptor Target | Reference |
| This compound | Guinea Pig Ileum | 5-HT | 7.4 | 5-HT₄ | [1] |
| Guinea Pig Ileum | 5-Methoxytryptamine | 7.4 | 5-HT₄ | [1] | |
| Guinea Pig Stomach | - | 7.4 | 5-HT₄ | [2] | |
| Rat Oesophagus | 5-HT | 7.8 | 5-HT₄ | [3] | |
| GR 113808 | Guinea Pig Colon | 5-HT | 9.1 ± 0.1 | 5-HT₄ | [3] |
| Guinea Pig Colon | 5-HT | 9.2 | 5-HT₄ | [4] | |
| Guinea Pig Colon | 5-Methoxytryptamine | 9.7 | 5-HT₄ | [4] | |
| Rat Oesophagus | 5-HT | 9.0 ± 0.4 | 5-HT₄ | [3] | |
| Rat Oesophagus | 5-HT | 9.3 | 5-HT₄ | [4] | |
| Ondansetron | Guinea Pig Distal Colon | - | No significant effect at 1-10 µM | 5-HT₄ | [5] |
| Rat Distal Colon Crypts | 5-HT | No inhibition of cAMP at 0.3 µM | 5-HT₄ | [6] |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, tissues, and agonists used across different studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
A detailed understanding of the methodologies is crucial for the interpretation and replication of efficacy data. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay determines the affinity of an antagonist for the 5-HT₄ receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Tissues (e.g., guinea pig striatum or cells expressing the 5-HT₄ receptor) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined.
-
-
Competitive Binding Incubation:
-
A constant concentration of a high-affinity 5-HT₄ receptor radioligand (e.g., [³H]-GR113808) is incubated with the membrane preparation.
-
Varying concentrations of the unlabeled antagonist (e.g., this compound) are added to compete for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
In Vitro Functional Assay (e.g., Guinea Pig Ileum Contraction)
This assay measures the ability of an antagonist to inhibit the physiological response induced by a 5-HT₄ agonist.
-
Tissue Preparation:
-
A segment of the guinea pig ileum is isolated and placed in an oxygenated physiological salt solution (e.g., Krebs solution).
-
The longitudinal muscle with the myenteric plexus attached is prepared and mounted in an organ bath under a specific resting tension.
-
-
Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of a 5-HT₄ agonist (e.g., serotonin) to the organ bath and recording the resulting muscle contraction.
-
-
Antagonist Incubation:
-
The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined equilibration period (e.g., 30-60 minutes).
-
-
Shifted Concentration-Response Curve:
-
In the continued presence of the antagonist, a second agonist concentration-response curve is generated. A competitive antagonist will cause a rightward shift of this curve without depressing the maximum response.
-
-
Data Analysis:
-
The magnitude of the rightward shift is quantified as the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist).
-
The pA₂ value is determined using a Schild plot, which plots the log of (dose ratio - 1) against the negative log of the antagonist concentration.
-
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)
This in vivo assay assesses the effect of a 5-HT₄ antagonist on gastrointestinal transit time in rodents.
-
Animal Preparation:
-
Rodents (e.g., rats or mice) are fasted overnight with free access to water to ensure an empty gastrointestinal tract.
-
-
Drug Administration:
-
The 5-HT₄ antagonist (e.g., this compound) or vehicle is administered at a specific time point before the start of the test, typically via subcutaneous or intraperitoneal injection.
-
-
Charcoal Meal Administration:
-
A non-absorbable marker, typically a suspension of charcoal in a vehicle like gum acacia, is administered orally via gavage.
-
-
Measurement of Transit:
-
After a predetermined period, the animals are euthanized.
-
The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
-
Data Analysis:
-
The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
-
The transit percentage in the drug-treated group is compared to the vehicle-treated control group to determine the inhibitory effect of the antagonist. A significant decrease in transit indicates an inhibitory effect on gastrointestinal motility.[7]
-
References
- 1. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 5-HT4 receptors in guinea-pig colon and rat oesophagus: effects of novel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to SDZ 205-557 and Novel 5-HT4 Receptor Ligands for Researchers
This guide provides a detailed comparison of the pharmacological properties of the established 5-HT4 receptor antagonist, SDZ 205-557, with a selection of novel 5-HT4 receptor ligands. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of binding affinities, functional potencies, and selectivity profiles to aid in the selection of appropriate research tools and to inform the development of new therapeutics targeting the 5-HT4 receptor.
Introduction to 5-HT4 Receptor Ligands
The 5-hydroxytryptamine-4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility and cognitive function.[1] Consequently, ligands that interact with this receptor are of significant interest for treating conditions such as chronic constipation and Alzheimer's disease.[2][3] this compound is a well-characterized antagonist with affinity for both 5-HT3 and 5-HT4 receptors.[4] In recent years, a variety of novel 5-HT4 receptor ligands with improved selectivity and diverse pharmacological profiles have been developed. This guide aims to provide a comparative analysis of this compound against these newer agents.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and a selection of novel 5-HT4 receptor antagonists and agonists. Data from various experimental systems are presented to provide a broad perspective on their pharmacological profiles.
Table 1: 5-HT4 Receptor Antagonists - Comparative Affinity and Potency
| Ligand | pA2 | pKB | pKi | Ki (nM) | Experimental Model | Reference |
| This compound | 7.5 | Guinea-pig hippocampus (adenylyl cyclase assay) | [4] | |||
| 7.3 | Rat oesophagus (functional assay) | [4] | ||||
| 7.4 | Guinea pig ileum (functional assay) | [5] | ||||
| GR 113808 | 9.3 | Rat oesophagus (functional assay) | [6] | |||
| 9.43 | Human colonic muscle | [7] | ||||
| 8.8 | Human right atrium | [8] | ||||
| 0.15 | Cloned human 5-HT4 receptors | [7] | ||||
| SB 204070 | 10.8 | Guinea-pig distal colon (functional assay) | [9][10] |
pA2 and pKB values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi and Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor.
Table 2: Novel 5-HT4 Receptor Agonists - Comparative Affinity and Potency
| Ligand | pKi | Ki (nM) | pEC50 | EC50 (nM) | Intrinsic Activity | Experimental Model | Reference |
| Prucalopride | 8.6 (5-HT4a) | High | Human 5-HT4a receptors | [11] | |||
| 8.1 (5-HT4b) | High | Human 5-HT4b receptors | [11] | ||||
| Velusetrag (TD-5108) | High | Human 5-HT4 receptors | [3][12] | ||||
| Naronapride (ATI-7505) | Full/Partial | 5-HT4 receptors | [13] | ||||
| RS 67333 | 8.7 | 8.4 | 0.5 (Partial) | Guinea-pig striatum / Rat oesophagus | [14] |
pEC50 and EC50 values represent the negative logarithm of the molar concentration and the molar concentration of an agonist that produces 50% of the maximal possible effect, respectively. Intrinsic activity is a measure of the maximal effect of an agonist in comparison to the endogenous ligand.
Selectivity Profiles
A critical aspect of a ligand's utility is its selectivity for the target receptor over other receptors.
-
This compound : Exhibits significant affinity for both 5-HT3 and 5-HT4 receptors, making it a non-selective antagonist in this context.[4]
-
GR 113808 : Demonstrates high selectivity for the 5-HT4 receptor, with over 300-fold greater affinity compared to 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[7]
-
SB 204070 : Shows exceptional selectivity, with over 5000-fold greater affinity for the 5-HT4 receptor compared to a wide range of other serotonin, dopamine, adrenergic, and GABA receptors.[9]
-
Prucalopride : A highly selective 5-HT4 receptor agonist with high affinity.[2][11][15]
-
Velusetrag : A potent and highly selective 5-HT4 receptor agonist.[3][12]
-
Naronapride : A highly selective 5-HT4 receptor agonist.[13]
-
RS 67333 : A potent and selective partial agonist at 5-HT4 receptors, although it also shows affinity for sigma-1 and sigma-2 binding sites.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the 5-HT4 receptor and a general workflow for the comparative evaluation of novel ligands.
References
- 1. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GR 113808 | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 8. Blockade of human atrial 5-HT4 receptors by GR 113808 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. astrahealthcareltd.com [astrahealthcareltd.com]
Replicating Published Findings: A Comparative Guide to SDZ 205-557
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SDZ 205-557's performance against other 5-HT receptor antagonists, supported by experimental data from published literature. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.
This compound is a chemical compound that functions as a competitive antagonist at both 5-HT4 and 5-HT3 serotonin receptors.[1] This dual antagonism allows it to modulate various physiological processes, including gastrointestinal motility and neurotransmission, making it a valuable tool in pharmacological research.[1] This guide summarizes its in vitro and in vivo effects in comparison to other well-established 5-HT receptor antagonists.
Quantitative Comparison of 5-HT Receptor Antagonists
The following table summarizes the binding affinities (pKi) and functional potencies (pA2) of this compound and other selected 5-HT receptor antagonists from various preclinical studies. Higher pKi and pA2 values indicate greater affinity and potency, respectively.
| Compound | Receptor Target(s) | pKi / pA2 | Species/Tissue | Reference |
| This compound | 5-HT4 / 5-HT3 | pA2: 7.5 (5-HT4) | Guinea-pig hippocampus | [2] |
| pA2: 7.3 (5-HT4) | Rat oesophagus | [2] | ||
| Affinity: 6.2 (5-HT3) | Guinea-pig ileum | [2] | ||
| Affinity: 6.9 (5-HT3) | NG108-15 cells ([3H]-quipazine binding) | [2] | ||
| Ondansetron | 5-HT3 | - | - | [3][4] |
| Tropisetron | 5-HT3 / 5-HT4 | - | Micropig (in vivo) | [2] |
| GR 113808 | 5-HT4 | - | - | [3][5] |
| GR 125487 | 5-HT4 | - | - | [5] |
| SB 204070 | 5-HT4 | - | - | [3] |
| Ketanserin | 5-HT2A | - | - | |
| DAU 6285 | 5-HT4 | pA2: 6.3 | - | [6] |
Note: The presented data are drawn from various preclinical studies and may not be directly comparable due to differing experimental conditions.[7]
Key Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for common assays used to characterize 5-HT receptor antagonists are provided below.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Prepare membranes from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT4 receptor.[5]
2. Competitive Binding Incubation:
-
Incubate the membrane preparation with a radiolabeled ligand with known high affinity for the 5-HT4 receptor (e.g., [3H]GR113808).[5]
-
Perform the incubation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[5]
3. Separation and Counting:
-
Separate the bound and free radioligand via rapid filtration.[5]
-
Quantify the amount of radioactivity bound to the membranes using liquid scintillation counting.[5]
4. Data Analysis:
-
Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50).[5]
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.[5]
Functional Assay (Isolated Tissue)
This assay measures the ability of an antagonist to block a physiological response induced by a 5-HT4 agonist.
1. Tissue Preparation:
-
Mount isolated tissue preparations, such as strips of guinea pig ileum or rat oesophagus, in an organ bath containing a physiological salt solution (e.g., Krebs solution).[2][6][8] Maintain at a constant temperature and provide oxygenation.[5]
2. Agonist-Induced Response:
-
Add a 5-HT4 agonist (e.g., 5-HT, Cisapride) to the bath to induce a measurable response, such as muscle contraction or relaxation.[5][6]
3. Antagonist Incubation:
-
Pre-incubate the tissue with the 5-HT4 antagonist (e.g., this compound) for a defined period.[5]
4. Challenge with Agonist:
-
Generate a cumulative concentration-response curve for the agonist in the presence of the antagonist.[5]
5. Data Analysis:
-
Calculate the antagonist's affinity (pA2 value) by analyzing the rightward shift in the agonist concentration-response curve using a Schild plot analysis.[5]
Visualizing Signaling Pathways and Workflows
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1] this compound acts as a competitive antagonist, blocking the binding of serotonin (5-HT) and thereby inhibiting this downstream signaling.
Caption: 5-HT4 Receptor Signaling Pathway and Antagonism by this compound.
Experimental Workflow for pA2 Determination
The following diagram illustrates a typical workflow for determining the pA2 value of a competitive antagonist like this compound in a functional isolated tissue assay.
Caption: Workflow for Determining the pA2 Value of a 5-HT4 Antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cisapride | CAS:81098-60-4 | 5-HT4 agonist; stimulates intestinal ACh release | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. scholars.luc.edu [scholars.luc.edu]
A Comparative Guide: SDZ 205-557 Versus Ketanserin in Smooth Muscle Contraction Studies
In the landscape of pharmacological research, particularly in the study of smooth muscle physiology and pathophysiology, the choice of selective antagonists is paramount for elucidating the roles of specific receptor systems. This guide provides a detailed comparison of two frequently utilized serotonergic antagonists, SDZ 205-557 and ketanserin, with a focus on their application in smooth muscle contraction studies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, experimental data, and relevant protocols.
Overview and Mechanism of Action
This compound is primarily characterized as a selective antagonist of the 5-HT4 receptor .[1][2] In smooth muscle preparations, the activation of 5-HT4 receptors typically leads to relaxation, particularly in tissues like the esophagus and ileum.[1] Therefore, this compound is utilized to investigate and block these relaxant effects. However, it is noteworthy that this compound also exhibits affinity for the 5-HT3 receptor, a ligand-gated ion channel, which can influence its overall pharmacological profile.
Ketanserin , conversely, is a potent and selective antagonist of the 5-HT2A receptor .[3][4][5] The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation in smooth muscle cells predominantly mediates vasoconstriction and contraction of various smooth muscle tissues.[3][5] Beyond its serotonergic activity, ketanserin is also known to possess significant antagonist activity at α1-adrenergic receptors, which contributes to its vasodilatory and antihypertensive effects.[3][6] This dual antagonism is a critical consideration in experimental design and data interpretation.
Comparative Receptor Affinity and Potency
The following tables summarize the quantitative data on the affinity and potency of this compound and ketanserin at their primary and secondary receptor targets. The data is presented as pA2 or pKB values, which are logarithmic measures of antagonist potency. A higher pA2/pKB value indicates greater potency.
Table 1: Potency of this compound in Functional Assays
| Receptor | Tissue Preparation | Agonist | pA2 / pKB Value | Reference |
| 5-HT4 | Guinea Pig Ileum | 5-HT | 7.4 | [1] |
| 5-HT4 | Guinea Pig Ileum | 5-Methoxytryptamine | 7.4 | [1] |
| 5-HT4 | Rat Esophagus | 5-HT | 7.3 | [1] |
| 5-HT4 | Human Colon (Circular Muscle) | 5-HT | No significant effect | [7] |
Table 2: Potency of Ketanserin in Functional Assays
| Receptor | Tissue Preparation | Agonist | pA2 / pKB Value | Reference |
| 5-HT2A | Porcine Proximal Stomach (Longitudinal Muscle) | α-Methyl-5-HT | 8.23 | [8] |
| 5-HT2A | Rat Tail Artery | 5-HT | 9.19 | [9] |
| α1-Adrenergic | Rat Tail Artery | Phenylephrine | 7.52 | [9] |
Signaling Pathways
The distinct mechanisms of action of this compound and ketanserin are rooted in the different signaling cascades initiated by their respective target receptors.
Experimental Protocols
The following are generalized protocols for in vitro smooth muscle contraction studies. Specific parameters such as tissue type, buffer composition, and data analysis methods should be optimized for each experiment.
Isolated Tissue Bath for Smooth Muscle Contraction
This protocol is suitable for studying the contractile or relaxant responses of isolated smooth muscle strips.
Methodology:
-
Tissue Preparation: Smooth muscle tissue (e.g., aortic rings, tracheal strips, intestinal segments) is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agent (e.g., potassium chloride).
-
Antagonist Incubation: The tissue is incubated with the desired concentration of this compound, ketanserin, or vehicle for a predetermined time to allow for receptor binding.
-
Agonist Challenge: A cumulative concentration-response curve to a contractile or relaxant agonist (e.g., serotonin) is generated.
-
Data Analysis: The magnitude of the contraction or relaxation is recorded and analyzed. Antagonist potency is often calculated using a Schild analysis to determine the pA2 value.
Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A or 5-HT4) are prepared from cultured cells or animal tissues.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors) in the presence of varying concentrations of the unlabeled competitor drug (this compound or ketanserin).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition binding curve, from which the inhibition constant (Ki) of the competitor drug is calculated. The pKi is the negative logarithm of the Ki.
Summary of Comparison
| Feature | This compound | Ketanserin |
| Primary Target | 5-HT4 Receptor Antagonist | 5-HT2A Receptor Antagonist |
| Secondary Target(s) | 5-HT3 Receptor | α1-Adrenergic Receptor |
| Primary Effect on Smooth Muscle | Blocks 5-HT4-mediated relaxation | Blocks 5-HT2A-mediated contraction |
| Potency (pA2/pKB) | ~7.3-7.4 at 5-HT4 receptors | ~8.2-9.2 at 5-HT2A receptors |
| Clinical Relevance | Primarily a research tool | Used as an antihypertensive agent |
| Key Consideration | Affinity for 5-HT3 receptors may influence results. | α1-adrenergic blockade contributes to its overall effect. |
Conclusion
This compound and ketanserin are valuable pharmacological tools for investigating the role of serotonin in smooth muscle function. Their distinct receptor selectivity dictates their application in experimental settings. This compound is the compound of choice for studying 5-HT4 receptor-mediated smooth muscle relaxation, while ketanserin is the classic antagonist for probing 5-HT2A receptor-mediated contraction. Researchers must consider the secondary receptor affinities of both compounds to ensure accurate interpretation of their experimental findings. The detailed protocols and comparative data presented in this guide are intended to aid in the rational selection and use of these antagonists in smooth muscle contraction studies.
References
- 1. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 4. ketanserin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. JCI - Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]
- 6. Specificity of the serotonergic antagonist ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Smooth muscle 5-HT2A receptors mediating contraction of porcine isolated proximal stomach strips - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of alpha 1-adrenoceptor antagonism of ketanserin on the nature of its 5-HT2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Surmountable Antagonism of SDZ 205-557: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the surmountable antagonism of SDZ 205-557 at the 5-hydroxytryptamine-4 (5-HT4) receptor. Through a comparative analysis with other key 5-HT4 receptor antagonists, this document aims to provide an objective overview supported by experimental data to inform research and development in pharmacology and medicinal chemistry.
Executive Summary
This compound is a potent and selective antagonist of the 5-HT4 receptor, also exhibiting affinity for the 5-HT3 receptor.[1][2] Its antagonism at the 5-HT4 receptor is characterized as surmountable, or competitive, meaning it can be overcome by increasing concentrations of an agonist.[3][4][5] This property is a critical consideration in its application as a research tool and a potential therapeutic agent. This guide will delve into the quantitative measures of its antagonism, compare its performance with other notable 5-HT4 antagonists, and provide detailed experimental protocols for its evaluation.
Comparative Antagonist Performance
The efficacy of a competitive antagonist is typically quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. A higher pA2 value indicates greater antagonist potency.
Below is a summary of the antagonistic potencies (pA2 or pKB values) for this compound and other commonly used 5-HT4 receptor antagonists, compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution due to variations in experimental tissues and conditions across different studies.
| Antagonist | pA2 / pKB Value | Tissue/Preparation | Agonist | Reference |
| This compound | 7.4 | Guinea Pig Ileum | 5-HT, 5-MeOT | [5] |
| 7.5 | Guinea Pig Hippocampus | 5-CT | [4] | |
| 7.3 | Rat Oesophagus | 5-HT | [4] | |
| 7.0 | Rat Ileum | 5-HT | [6] | |
| GR 113808 | 8.95 | Rat Ileum | 5-HT | [6] |
| 8.9 | Human Colon | 5-HT | [7] | |
| Tropisetron (ICS 205-930) | 6.2 | Guinea Pig Ileum (5-HT3) | [4] | |
| 6.09 | Rat Ileum | 5-HT | [6] | |
| DAU 6285 | 6.32 | Human Colon | 5-HT | [7] |
Experimental Protocols
The characterization of this compound as a surmountable antagonist relies on established pharmacological assays. The following are detailed methodologies for key experiments.
Schild Analysis in Isolated Guinea Pig Ileum
This functional assay determines the competitive nature and potency of an antagonist by measuring its effect on agonist-induced tissue contraction.
Materials:
-
Male guinea pig
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
5-HT4 receptor agonist (e.g., 5-HT, 5-Methoxytryptamine)
-
This compound
-
Organ bath with an isotonic transducer
Procedure:
-
A segment of the distal ileum is isolated from a humanely euthanized guinea pig and longitudinal muscle-myenteric plexus (LMMP) strips are prepared.
-
The tissue is mounted in an organ bath containing Krebs solution at 37°C and continuously gassed with carbogen.
-
An initial tension of 1g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
A cumulative concentration-response curve to the 5-HT4 agonist is established to determine the baseline response.
-
The tissue is washed to baseline and then incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).
-
In the presence of this compound, a second cumulative concentration-response curve for the agonist is generated.
-
Steps 5 and 6 are repeated with increasing concentrations of this compound.
-
The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity (1.0), and the x-intercept provides the pA2 value.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the 5-HT4 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes from a source expressing 5-HT4 receptors (e.g., guinea pig striatum, transfected cell lines).
-
Radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are prepared by homogenization and centrifugation.
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in the second messenger cyclic AMP (cAMP), a hallmark of 5-HT4 receptor activation.
Materials:
-
Cells stably expressing the human 5-HT4 receptor.
-
5-HT4 receptor agonist.
-
This compound.
-
Cell culture medium and stimulation buffer.
-
Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are seeded in a multi-well plate and cultured overnight.
-
The cells are pre-incubated with varying concentrations of this compound in a stimulation buffer containing a PDE inhibitor.
-
A fixed concentration of the 5-HT4 agonist (typically the EC80) is added to stimulate the cells.
-
After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: 5-HT4 Receptor Signaling Pathway and the Point of Antagonism by this compound.
Caption: Experimental Workflow for Schild Analysis of this compound in Guinea Pig Ileum.
Conclusion
The available evidence strongly supports the characterization of this compound as a potent and surmountable antagonist at the 5-HT4 receptor. Its competitive mechanism of action, as demonstrated by Schild analysis in various tissues, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor. When compared to other antagonists, its potency is notable, although direct comparisons require standardized experimental conditions. The detailed protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other potential 5-HT4 receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SDZ 205-557 Across Diverse Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SDZ 205-557's Pharmacological Profile
This guide provides a comprehensive comparative analysis of this compound, a notable antagonist of 5-HT3 and 5-HT4 receptors. Its performance across various tissue preparations is detailed, supported by experimental data, to inform research and development in pharmacology and medicinal chemistry.
Quantitative Performance Analysis
The pharmacological activity of this compound has been characterized in several tissues, primarily focusing on its antagonist properties at 5-HT3 and 5-HT4 receptors. The following table summarizes the key quantitative data from functional and binding assays.
| Tissue Preparation | Receptor Target | Assay Type | Parameter | Value | Species |
| Guinea Pig Ileum | 5-HT4 | Functional Assay | pA2 | 7.4 | Guinea Pig |
| Guinea Pig Ileum | 5-HT3 | Functional Assay | pA2 | 6.2 | Guinea Pig |
| Guinea Pig Hippocampus | 5-HT4 | Functional Assay (Adenylyl Cyclase Stimulation) | pA2 | 7.5 | Guinea Pig |
| Rat Oesophagus | 5-HT4 | Functional Assay (Relaxation) | pA2 | 7.3 | Rat |
| NG108-15 Cells | 5-HT3 | Binding Assay ([3H]-quipazine) | Affinity (pKi) | 6.9 | - |
| Anesthetized Micropig | 5-HT4 | In vivo (Tachycardia) | Half-life of inhibition | 23 min | Micropig |
| Human Jejunum Mucosa | 5-HT4 | Functional Assay (Chloride Secretion) | - | Concentration-dependent inhibition | Human |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize the pharmacological activity of 5-HT receptor antagonists.
Radioligand Binding Assays
These assays are employed to determine the affinity of a compound for a specific receptor.
-
Tissue/Cell Preparation: Membranes are prepared from tissues or cells that endogenously express or have been engineered to overexpress the target receptor (e.g., 5-HT4 receptor).
-
Radioligand Incubation: A radiolabeled ligand with a known high affinity for the target receptor (e.g., [3H]GR113808 for 5-HT4 receptors) is incubated with the membrane preparation.
-
Competitive Binding: The incubation is carried out in the presence of various concentrations of the unlabeled antagonist being tested (this compound).
-
Separation and Counting: The bound and free radioligand are separated using rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Functional Assays in Isolated Tissues
Functional assays measure the ability of an antagonist to block the physiological response induced by a receptor agonist.
-
Tissue Preparation: Isolated tissue preparations, such as strips of guinea pig ileum or rat oesophagus, are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature, and oxygenated.[1]
-
Agonist-Induced Response: A 5-HT4 agonist (e.g., 5-HT) is added to the bath to induce a measurable response, such as muscle contraction or relaxation.[2][3]
-
Antagonist Incubation: The tissue is pre-incubated with the 5-HT4 antagonist (this compound) for a specific period.[1]
-
Challenge with Agonist: A cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Data Analysis: The degree of the rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the antagonist's affinity (pA2 value) using a Schild plot analysis.[1][4]
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: 5-HT4 receptor signaling and antagonist action.
Caption: Workflow for 5-HT4 antagonist evaluation.
Comparative Discussion
This compound demonstrates antagonist activity at both 5-HT3 and 5-HT4 receptors, with a generally higher affinity for the 5-HT4 receptor in the tissues studied.[4] For instance, in the guinea pig ileum, its potency at 5-HT4 receptors (pA2 = 7.4) is greater than at 5-HT3 receptors (pA2 = 6.2).[2][4] This selectivity is an important consideration for its use as an experimental tool.
The antagonist effects of this compound have been consistently observed across different species, including guinea pig, rat, and micropig, as well as in human tissue.[4][5] The pA2 values for 5-HT4 antagonism are comparable in guinea pig hippocampus (7.5) and rat oesophagus (7.3), suggesting a similar pharmacological profile in these preparations.[4]
In vivo studies in the micropig revealed a relatively short duration of action for this compound, with a half-life of inhibition of 23 minutes for 5-HT4-mediated tachycardia.[4] This pharmacokinetic property may influence its suitability for certain in vivo experimental designs.
In human jejunal mucosa, this compound has been shown to produce a concentration-dependent inhibition of serotonin-induced chloride secretion, confirming its antagonist activity at 5-HT4 receptors in human gastrointestinal tissue.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Justification for Using SDZ 205-557 Over Other Serotonin Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SDZ 205-557 with other commonly used serotonin antagonists. The following sections detail its receptor binding profile, functional activity, and underlying signaling pathways, supported by experimental data and protocols to justify its selection in specific research contexts.
Executive Summary
This compound is a potent and selective antagonist of the serotonin 5-HT4 receptor, also exhibiting significant affinity for the 5-HT3 receptor. Its utility in research is underscored by its distinct selectivity profile compared to other antagonists. While not exclusively selective for a single receptor subtype, its dual action and well-characterized affinities make it a valuable tool for investigating the physiological and pathological roles of 5-HT3 and 5-HT4 receptors. This guide presents data to assist researchers in determining if this compound is the optimal choice for their experimental needs.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (as pKi or pA2 values) of this compound and other selected serotonin antagonists across various serotonin receptor subtypes. Higher values indicate greater affinity.
| Antagonist | 5-HT3 | 5-HT4 | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | Notes |
| This compound | 6.2 - 6.9[1] | 7.3 - 7.5[1] | < 5.6[2] | < 5.6[2] | < 5.6[2] | - | Also shows low affinity for α1, α2, opiate (μ), muscarinic, nicotine, and histamine H1 receptors.[2] |
| Tropisetron | High Affinity[3][4] | Weak Antagonist[2] | - | - | - | - | Also a potent partial agonist at α7 nicotinic receptors.[5] |
| GR 113808 | 6.0[6] | 9.0 - 9.7[6] | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Highly selective for 5-HT4 receptors.[6] |
| Ondansetron | High Affinity[7] | Low Affinity[7] | Low Affinity | Binds | Binds | - | Also binds to 5-HT1B, 5-HT1C, α1 adrenergic, and μ-opioid receptors.[7] |
| Ketanserin | - | - | - | Binds[8] | High Affinity[9] | Binds[10] | Prototypical 5-HT2A antagonist.[9] |
pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Justification for Use
The primary justification for selecting this compound lies in its potent antagonism at the 5-HT4 receptor, coupled with a known affinity for the 5-HT3 receptor. This profile is particularly advantageous in studies aiming to:
-
Investigate the combined roles of 5-HT3 and 5-HT4 receptors: In systems where both receptor subtypes are expressed and may contribute to a physiological response, this compound can be used to probe their collective involvement.
-
Characterize 5-HT4 receptor function: In preparations where 5-HT3 receptors are absent or their contribution can be pharmacologically or genetically excluded, this compound serves as a potent and selective 5-HT4 antagonist.[2] Its surmountable antagonism makes it suitable for classical pharmacological analyses like Schild plots.[2]
-
Differentiate from highly selective antagonists: When compared to the highly selective 5-HT4 antagonist GR 113808, any differing effects of this compound can be attributed to its action on 5-HT3 receptors.
However, researchers should be cautious of its short duration of action in vivo, which may necessitate specific experimental designs to maintain effective concentrations.[1]
Signaling Pathways
To understand the functional consequences of receptor antagonism, it is crucial to consider the distinct signaling mechanisms of the 5-HT3 and 5-HT4 receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare serotonin antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT4 receptors).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-GR113808 for 5-HT4 receptors), and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Ileum Contractility Assay (Schild Analysis)
This functional assay is used to determine the potency (pA2 value) and nature of antagonism of a compound on 5-HT4 receptor-mediated smooth muscle relaxation.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileal segment and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply a resting tension to the tissue and allow it to equilibrate.
2. Experimental Procedure:
-
Induce a sustained contraction of the ileum using an appropriate agent (e.g., carbachol).
-
Once the contraction is stable, cumulatively add a 5-HT4 receptor agonist (e.g., serotonin) to generate a concentration-response curve for relaxation.
-
Wash the tissue to restore the baseline tension.
-
Introduce a fixed concentration of the antagonist (e.g., this compound) into the organ bath and allow it to incubate with the tissue.
-
Repeat the cumulative addition of the 5-HT4 agonist to generate a second concentration-response curve in the presence of the antagonist.
-
Repeat this process with increasing concentrations of the antagonist.
3. Data Analysis (Schild Plot):
-
For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
For a competitive antagonist, the data should yield a linear plot with a slope not significantly different from 1.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.
Conclusion
This compound is a valuable pharmacological tool for the study of serotonin receptors, particularly the 5-HT4 subtype. Its well-defined affinities for both 5-HT3 and 5-HT4 receptors, combined with its low affinity for a range of other receptors, provide a distinct profile that can be exploited in various experimental paradigms. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision about the suitability of this compound for their specific research questions, ultimately leading to more precise and interpretable results in the complex field of serotonergic neurotransmission.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for SDZ 205-557
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds like SDZ 205-557, a 5-HT3 and 5-HT4 receptor antagonist, is paramount for ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for this compound, alongside relevant safety protocols and experimental information.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step toward safe handling and disposal.
| Property | Value |
| IUPAC Name | 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride |
| Molecular Formula | C₁₄H₂₂Cl₂N₂O₃ |
| Molecular Weight | 337.25 g/mol |
| CAS Number | 1197334-02-3 |
Proper Disposal Procedures
While specific institutional and local regulations must always be followed, the following step-by-step process provides a general framework for the safe disposal of this compound. This compound should be treated as hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure the following minimum PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound powder, as well as materials contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound hydrochloride," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep containers sealed when not in use to prevent the release of dust or vapors.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste manifest documentation.
Emergency Spill Procedures In the event of a spill:
-
Evacuate: If the spill is large or the substance becomes airborne, evacuate the immediate area.
-
Alert: Inform your supervisor and the institutional EHS department immediately.
-
Contain: If it is safe to do so, prevent the spread of the powder or liquid using appropriate absorbent materials for liquids or by carefully covering a solid spill.
-
Clean-up: Follow the specific spill clean-up procedures provided by your institution. All materials used for clean-up must also be disposed of as hazardous waste.
Experimental Protocols
This compound is utilized in various experimental settings to investigate the role of 5-HT4 receptors. Below are summaries of common experimental protocols.
In Vivo Microdialysis for Dopamine Release in Rats
-
Objective: To assess the effect of this compound on dopamine release.
-
Methodology:
-
Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the striatum.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
After a stabilization period, baseline dialysate samples are collected.
-
This compound (e.g., 100 µM) is administered, often to antagonize the effects of a 5-HT4 agonist.
-
Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography (HPLC).[1]
-
Gastrointestinal Transit Study in Rodents
-
Objective: To evaluate the impact of this compound on gastrointestinal motility.
-
Methodology:
-
Rodents are fasted overnight with free access to water.
-
This compound or a vehicle is administered at a predetermined time before the start of the measurement.
-
A charcoal meal (e.g., 5% charcoal in 10% gum arabic) is administered orally.[1]
-
After a specific time, the animals are euthanized, and the small intestine is carefully excised.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Intestinal transit is calculated as a percentage of the total length.[1]
-
Signaling Pathway
This compound acts as an antagonist at 5-HT4 receptors. Understanding the signaling pathway of these receptors provides context for its mechanism of action. 5-HT4 receptors are Gs-protein coupled receptors that, upon activation by serotonin, initiate a cascade of intracellular events.
Caption: 5-HT4 Receptor Signaling Pathway and the Antagonistic Action of this compound.
This document serves as a foundational guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
Essential Safety and Handling Protocols for SDZ 205-557
For researchers, scientists, and drug development professionals working with SDZ 205-557, a comprehensive understanding of safety and handling procedures is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational handling, and disposal of this compound hydrochloride.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound hydrochloride to minimize exposure and ensure personal safety.[1]
| PPE Category | Specification | Purpose |
| Eye Protection | Eyeshields or safety glasses | To protect eyes from potential splashes or dust particles of the compound. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact with the substance. |
| Respiratory Protection | Type N95 (US) or Type P1 (EN143) respirator filter | To protect against inhalation of dust or aerosols.[1] |
Operational Handling and Storage
Handling:
-
Ventilation: Use in a well-ventilated area to minimize inhalation of dust or fumes.
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.
-
Aerosol and Dust Formation: Avoid generating dust or aerosols during handling.
Storage:
-
Temperature: Store at room temperature.[1]
-
Conditions: Keep in a desiccated environment to prevent degradation.[1]
Emergency Procedures
In the event of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After Ingestion: Rinse mouth with water.
Disposal Plan
Proper disposal of this compound hydrochloride is crucial to prevent environmental contamination. All disposal methods must comply with local, state, and federal regulations. It is recommended to dispose of the substance and its container through a licensed disposal company.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
No detailed experimental protocols for the handling of this compound were found in the provided search results. The information is primarily from safety data sheets, which focus on safety and handling rather than experimental procedures. Researchers should develop specific protocols based on their experimental design while adhering to the safety guidelines outlined in this document.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
